molecular formula C5H7NO B082768 1-Methyl-1H-pyrrol-2(5H)-one CAS No. 13950-21-5

1-Methyl-1H-pyrrol-2(5H)-one

Cat. No.: B082768
CAS No.: 13950-21-5
M. Wt: 97.12 g/mol
InChI Key: VHGGRTWHRJRQKU-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrol-2(5H)-one is a versatile N-methylated lactam scaffold of significant interest in medicinal chemistry and organic synthesis. As a pyrrole derivative, it shares a core structure found in numerous natural products and pharmaceuticals . This compound serves as a key synthetic intermediate and privileged structure for developing novel bioactive molecules. Researchers utilize this lactam in the exploration of new therapeutic agents, leveraging the pyrrole core's prevalence in compounds with documented antibacterial, anticancer, and anti-inflammatory properties . Its structure is particularly valued for the design and synthesis of fused pyrrole and pyrrolidine analogs, which are sought after for enhanced biological activity and potential as anxiolytic agents . The compound provides a foundational template for structure-activity relationship (SAR) studies, enabling systematic optimization for specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGRTWHRJRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336725
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-21-5
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines key synthetic strategies, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid in the laboratory-scale production of this target molecule.

Introduction

This compound, also known as 1-methyl-3-pyrrolin-2-one, is an unsaturated lactam. Its structure, featuring a five-membered ring with a conjugated system, makes it a valuable synthon for the elaboration of more complex molecular architectures. This guide explores the most pertinent and scientifically vetted pathways for its synthesis, with a focus on practicality and reproducibility in a research setting.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Synthesis from Maleic Anhydride via N-Methylmaleimide: This two-step approach involves the initial formation of N-methylmaleimide from maleic anhydride and methylamine, followed by a selective reduction of one of the carbonyl groups.

  • The Paal-Knorr Synthesis: A classical method for pyrrole synthesis, this pathway can be adapted to produce the desired pyrrolin-2-one from a suitable 1,4-dicarbonyl precursor and methylamine.

This guide will focus on the first pathway, as it is well-documented and offers a clear, reproducible route to the target compound.

Pathway 1: Synthesis from Maleic Anhydride

This pathway is divided into two main experimental procedures: the synthesis of the intermediate, N-methylmaleimide, and its subsequent selective reduction.

Part A: Synthesis of N-Methylmaleimide

The synthesis of N-methylmaleimide is achieved through the reaction of maleic anhydride with methylamine to form the corresponding maleamic acid, which is then cyclized via dehydration.

Reaction Scheme:

G cluster_0 Step 1: N-Methylmaleamic acid formation cluster_1 Step 2: Cyclization (Dehydration) Maleic_Anhydride Maleic Anhydride N-Methylmaleamic_acid N-Methylmaleamic acid Maleic_Anhydride->N-Methylmaleamic_acid + CH3NH2 Methylamine Methylamine (CH3NH2) N-Methylmaleamic_acid_2 N-Methylmaleamic acid N-Methylmaleimide N-Methylmaleimide N-Methylmaleamic_acid_2->N-Methylmaleimide Heat (-H2O)

Caption: Synthesis of N-Methylmaleimide from Maleic Anhydride.

Experimental Protocol:

A procedure adapted from the synthesis of N-ethylmaleimide can be employed.[1]

  • Reagents and Materials:

    • Maleic anhydride (1.0 eq)

    • Methylamine hydrochloride (1.5 eq)

    • Potassium acetate (1.5 eq)

    • Glacial acetic acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride, potassium acetate, and glacial acetic acid.

    • Add methylamine hydrochloride to the mixture.

    • Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 4-6 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a cold saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield N-methylmaleimide.

Quantitative Data:

ParameterValueReference
Typical YieldHigh[1]
Purity>95% (after purification)Assumed based on similar procedures
Part B: Selective Reduction of N-Methylmaleimide

The crucial step in this pathway is the selective reduction of one of the two carbonyl groups of N-methylmaleimide to a methylene group, yielding the desired this compound. This can be achieved using a regioselective reducing agent. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.[2][3]

Reaction Scheme:

G cluster_0 Selective Reduction N-Methylmaleimide N-Methylmaleimide Intermediate 5-hydroxy-1-methylpyrrol-2-one N-Methylmaleimide->Intermediate + NaBH4 Product This compound Intermediate->Product Dehydration

Caption: Selective Reduction of N-Methylmaleimide.

Experimental Protocol:

This protocol is based on the regioselective reduction of maleimide derivatives.[2][3]

  • Reagents and Materials:

    • N-Methylmaleimide (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

    • Methanol or Ethanol

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-methylmaleimide in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data:

ParameterValueReference
Typical YieldModerate to Good[2][3]
Purity>98% (after chromatography)Assumed based on similar procedures

Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound is typically performed using a combination of spectroscopic techniques.

Spectroscopy Expected Signals
¹H NMR δ ~ 6.8-7.0 ppm (m, 1H, -CH=), δ ~ 5.8-6.0 ppm (m, 1H, =CH-CO-), δ ~ 3.2-3.4 ppm (t, 2H, -CH₂-), δ ~ 2.9-3.1 ppm (s, 3H, N-CH₃)
¹³C NMR δ ~ 170-175 ppm (C=O), δ ~ 145-150 ppm (-CH=), δ ~ 125-130 ppm (=CH-CO-), δ ~ 40-45 ppm (-CH₂-), δ ~ 25-30 ppm (N-CH₃)
IR (cm⁻¹) ~1680-1700 (C=O, amide), ~1620-1640 (C=C)
MS (m/z) 97.05 [M]⁺

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Alternative Pathway: The Paal-Knorr Synthesis

The Paal-Knorr synthesis provides a convergent approach to pyrrole derivatives.[4][5][6][7] For the synthesis of this compound, a 1,4-dicarbonyl compound that can lead to the unsaturated lactam is required. A potential precursor is a derivative of succinaldehyde or a related compound.

Generalized Reaction Scheme:

G cluster_0 Paal-Knorr Synthesis Dicarbonyl 1,4-Dicarbonyl Precursor Product This compound Dicarbonyl->Product + CH3NH2, Acid catalyst Methylamine Methylamine (CH3NH2)

Caption: Paal-Knorr Synthesis of a Pyrrolin-2-one.

Discussion:

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of this compound starting from maleic anhydride. The pathway, involving the formation and subsequent selective reduction of N-methylmaleimide, offers a clear and scalable route for researchers. The provided experimental protocols and expected data will aid in the successful synthesis and characterization of this valuable heterocyclic building block. Further exploration into alternative routes, such as a modified Paal-Knorr synthesis, may provide additional synthetic strategies in the future.

References

Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5), a heterocyclic compound of interest to researchers in drug development and organic synthesis. Due to the limited availability of public spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

Chemical Name: this compound Alternative Name: 1-Methyl-1,5-dihydro-2H-pyrrol-2-one CAS Number: 13950-21-5 Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1][2]

Structure:

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.5m2H-CH=CH-
~ 3.5s2H-CH₂-
~ 2.9s3HN-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 170 - 180C=O (Lactam)
~ 125 - 140-CH=CH-
~ 40 - 50-CH₂-
~ 25 - 35N-CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional Group
~ 1680 - 1720C=O (Lactam)
~ 1600 - 1650C=C Stretch
~ 2850 - 3000C-H Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueInterpretation
97[M]⁺ Molecular Ion
82[M - CH₃]⁺
69[M - CO]⁺
54[M - CH₃ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the lactamization of a suitable γ-amino acid precursor. A plausible method is the reductive amination of a γ-keto acid followed by intramolecular cyclization.

Example Protocol:

  • Reductive Amination: To a solution of a suitable γ-keto acid (e.g., levulinic acid) in methanol, add an equimolar amount of methylamine.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Cyclization: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 4-5.

  • Heat the mixture to reflux for 4-6 hours to promote lactamization.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (γ-keto acid, methylamine) reaction Reductive Amination & Cyclization start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

General workflow for synthesis and analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics and a general synthetic approach for this compound. While experimental data remains scarce in the public domain, the information presented here serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling them to anticipate spectral features and devise appropriate analytical and synthetic strategies.

References

1-Methyl-1H-pyrrol-2(5H)-one IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. It details the compound's chemical identity, structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via N-methylation and discusses the broader biological significance of the pyrrolone scaffold. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a five-membered lactam (a cyclic amide) and a derivative of pyrrole. The core structure is a pyrrolone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. The nomenclature specifies a methyl group attached to the nitrogen atom (position 1) and indicates the location of the double bond and the carbonyl group within the ring.

IUPAC Name: 1-methyl-1,5-dihydro-2H-pyrrol-2-one.[1]

Synonyms:

  • 1-methyl-2H-pyrrol-5-one[2]

  • 1-methyl-3-pyrrolin-2-one

  • 1,5-dihydro-1-methyl-2H-Pyrrol-2-one[2]

  • N-Methyl-Δ3-pyrrolinone

Chemical Structure:

The structure consists of a 5-membered ring with a double bond between C3 and C4. A carbonyl group is at position C2, and a methyl group is attached to the nitrogen atom at position N1.

Chemical Structure of this compound N1 N C2 C N1->C2 C_Me CH₃ N1->C_Me C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C5->N1 H5_1 H C5->H5_1 H5_2 H C5->H5_2

Chemical structure of this compound.

Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. The data is compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 13950-21-5[1][3][4]
Molecular Formula C₅H₇NO[3][4]
Molecular Weight 97.12 g/mol [1][4]
Physical Form Solid, semi-solid, or liquid[1]
Purity Typically ≥95%[1][3]
InChI Key VHGGRTWHRJRQKU-UHFFFAOYSA-N[1][3]
SMILES CN1CC=CC1=O[2]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Spectroscopic Data (Predicted)

Detailed experimental spectra for this specific compound are not widely published. The following table outlines the predicted spectroscopic characteristics based on its chemical structure, which are essential for its identification and characterization during synthesis and analysis.

Spectroscopy TypePredicted Characteristics
¹H NMR δ (ppm) ≈ 2.9-3.1 (s, 3H, N-CH₃)δ (ppm) ≈ 3.8-4.0 (t, 2H, -CH₂-)δ (ppm) ≈ 6.0-6.2 (m, 1H, =CH-)δ (ppm) ≈ 7.2-7.4 (m, 1H, =CH-)
¹³C NMR δ (ppm) ≈ 175-178 (C=O)δ (ppm) ≈ 145-150 (=CH-)δ (ppm) ≈ 125-130 (=CH-)δ (ppm) ≈ 50-55 (-CH₂-)δ (ppm) ≈ 25-30 (N-CH₃)
Infrared (IR) ν (cm⁻¹) ≈ 1680-1720 (C=O stretch, strong)ν (cm⁻¹) ≈ 1640-1680 (C=C stretch)ν (cm⁻¹) ≈ 2850-3000 (C-H stretch)
Mass Spectrometry (MS) m/z = 97 [M]⁺Likely fragments: m/z = 69 [M-CO]⁺, m/z = 82 [M-CH₃]⁺

Synthesis and Experimental Protocols

Pyrrolone scaffolds are valuable in medicinal chemistry, and various synthetic routes have been developed.[5] The synthesis of this compound can be efficiently achieved through the N-methylation of its parent compound, 1H-pyrrol-2(5H)-one.

G Workflow: Synthesis of this compound start Start Materials reactants 1H-pyrrol-2(5H)-one Anhydrous Solvent (THF/DMF) Strong Base (NaH) Methylating Agent (CH₃I) start->reactants Prepare reaction 1. Deprotonation (0°C to RT) reactants->reaction Combine methylation 2. N-Methylation (Addition of CH₃I) reaction->methylation Proceeds to quench 3. Reaction Quenching (e.g., sat. aq. NH₄Cl) methylation->quench After ~2-4h extraction 4. Work-up (Organic Extraction) quench->extraction purification 5. Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product Isolate analysis 6. Characterization (NMR, MS, IR) product->analysis Verify

General workflow for the N-methylation of 1H-pyrrol-2(5H)-one.

Detailed Experimental Protocol:

  • Objective: To synthesize this compound via N-alkylation.

  • Materials:

    • 1H-pyrrol-2(5H)-one (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Iodomethane (Methyl Iodide, CH₃I) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous THF to the suspension.

    • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

    • Cool the mixture back down to 0°C and add iodomethane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the results with the predicted data.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented, the pyrrole and pyrrolone scaffolds are recognized as important pharmacophores in a wide range of biologically active molecules.[6][7]

  • Broad Pharmacological Potential: Pyrrole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties.[5][8] The pyrrole ring serves as a versatile template for developing lead compounds in drug discovery.[7]

  • Natural Products: The core structure is found in numerous natural products that exhibit potent biological effects, highlighting its significance as a privileged scaffold.

  • Synthetic Building Block: Due to its chemical functionalities, this compound can serve as a valuable building block in the synthesis of more complex molecules and novel chemical entities for pharmaceutical and materials science research. The presence of the lactam, the double bond, and the adjacent methylene group provides multiple sites for further chemical modification.

Conclusion

This compound is a well-defined heterocyclic compound with clear synthetic accessibility. While its direct biological applications are still an area for exploration, its structural relation to the broadly active pyrrolone family makes it a compound of interest for medicinal chemistry and synthetic organic chemistry. The data and protocols provided in this guide offer a foundational resource for researchers working with this molecule, enabling its reliable synthesis, characterization, and further investigation in various scientific domains.

References

In-Depth Technical Guide: 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5). It is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential applications of this heterocyclic organic compound. While direct biological activity and detailed experimental data for this specific molecule are not extensively available in the public domain, this guide also explores the known biological activities of the broader pyrrol-2-one chemical class to highlight potential areas of research and application.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a five-membered lactam ring.[1][2] The presence of a carbonyl group and a nitrogen atom within the ring structure contributes to its chemical reactivity and potential for various organic transformations.[2] It is also known by several synonyms, including 1-methyl-2H-pyrrol-5-one and 1-methyl-3-pyrrolin-2-one.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 13950-21-5[2]
Molecular Formula C₅H₇NO[2][3]
Molecular Weight 97.12 g/mol [4][5]
IUPAC Name 1-methyl-1,5-dihydro-2H-pyrrol-2-one[6]
Physical Form Solid, semi-solid, or liquid[6]
Boiling Point 100 °C at 0.15 mmHg[7]
Storage Temperature 2-8°C, sealed in a dry place[6]
Purity (typical) >95%[3]
InChI Key VHGGRTWHRJRQKU-UHFFFAOYSA-N[3][6]

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Biological Activity and Potential Applications

The broader class of pyrrol-2-one derivatives has been investigated for a range of therapeutic applications, including:

  • Anticancer Activity: Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8][9] Mechanistic studies on some of these derivatives indicate they can induce S-phase cell cycle arrest and apoptosis, with some effects being partially dependent on the p53 tumor suppressor protein.[8][9]

  • Antibacterial and Antifungal Properties: The pyrrol-2-one nucleus is present in various compounds that exhibit antimicrobial activity.[10][11] Studies on substituted pyrrole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]

  • Enzyme Inhibition: The pyrrole structural motif is found in inhibitors of several key enzymes. For instance, derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[12] The broader pyrrole class has also been explored for the inhibition of enoyl-ACP reductase and dihydrofolate reductase (DHFR).[13]

  • Anxiolytic Activity: Certain substituted 1H-pyrrole-2,5-diones have been evaluated for their potential as anxiolytic agents.[14]

The diverse biological activities of pyrrol-2-one derivatives underscore the importance of this chemical scaffold in medicinal chemistry. This compound represents a simple, foundational structure within this class, making it an ideal candidate for further derivatization and biological screening.

Experimental Protocols and Methodologies

While specific experimental protocols for this compound are not available, the following sections describe general methodologies commonly used to evaluate the biological activities of pyrrol-2-one derivatives. These can serve as a starting point for designing experiments with the target compound.

General Workflow for In Vitro Biological Screening

The initial assessment of a novel compound typically involves a series of in vitro assays to determine its biological activity and cytotoxicity.

experimental_workflow General In Vitro Screening Workflow cluster_prep Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Prepare stock solution of This compound in DMSO cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) compound_prep->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) compound_prep->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase, Cyclooxygenase) compound_prep->enzyme data_analysis Determine IC50 / EC50 / MIC values cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar p53_pathway Simplified p53-Mediated Apoptosis Pathway stress Cellular Stress / DNA Damage p53 p53 Activation (Phosphorylation) stress->p53 mdm2 MDM2 Inhibition p53->mdm2 inhibits bax Bax Upregulation p53->bax activates transcription apoptosis Apoptosis bax->apoptosis

References

An In-depth Technical Guide to the Reactivity of the Lactam Ring in 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a derivative of the γ-lactam family, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring containing an amide bond (lactam), an endocyclic double bond, and a methyl-substituted nitrogen, presents a unique combination of reactive sites. The reactivity of the lactam ring is governed by the interplay between the electrophilic carbonyl carbon, the nucleophilic nitrogen (though substituted), the acidic α-protons, and the conjugated double bond. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on transformations of the lactam ring. It includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.

Physicochemical and Structural Properties

This compound is a derivative of 2-pyrrolidone, also known as γ-butyrolactam. The introduction of a methyl group on the nitrogen and an unsaturated bond in the ring modifies its chemical properties.

PropertyDataReference
Molecular Formula C₅H₇NO[1][2]
Molecular Weight 97.12 g/mol [1][2]
CAS Number 13950-21-5[2]
IUPAC Name 1-methyl-1,5-dihydro-2H-pyrrol-2-one
Physical Form Solid, semi-solid, or liquid[1]
Purity Typically ≥95%[1]
Storage Conditions Sealed in dry, 2-8°C[3]

Core Reactivity of the Lactam Ring

The chemical behavior of this compound is dictated by several reactive centers within its structure. The lactam functionality, characterized by amide resonance, influences the reactivity of the carbonyl group and the adjacent atoms.

Figure 1: Key reactive sites of this compound.

Reactions at the Carbonyl Group (C2)

The carbonyl group of the lactam is an electrophilic center, susceptible to attack by nucleophiles. However, due to amide resonance, it is less reactive than a typical ketone.[4] Reactions often require strong nucleophiles or activation of the carbonyl.

Reduction: The carbonyl can be reduced to a hydroxyl group or completely to a methylene group using appropriate reducing agents. Lithium borohydride (LiBH₄) is effective for the reduction of γ-lactams to the corresponding pyrrolidines.[4]

Reactions at the α-Carbon (C5)

The methylene protons at the C5 position, adjacent to the carbonyl group, are acidic. They can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate that can react with a variety of electrophiles, enabling C-C bond formation at the α-position.[4] While direct experimental data for this compound is limited, studies on its saturated analog, N-methyl-2-pyrrolidone (NMP), demonstrate this reactivity. For instance, NMP reacts with aldehydes in the presence of a nickel catalyst to form α-arylidene and γ-hydroxy substituted products.[5]

Reactions involving the Endocyclic Double Bond (C3-C4)

The α,β-unsaturated nature of the lactam ring makes the C3 position an electrophilic site for nucleophilic conjugate addition (Michael addition).[4] This allows for the introduction of a wide range of functional groups at the β-position relative to the carbonyl.

Experimental Protocols

The following sections provide detailed methodologies for key reactions, adapted from literature on similar γ-lactam structures.

Protocol: Reduction of a γ-Lactam with LiBH₄

This protocol describes the general procedure for the reduction of a 2-pyrrolidinone derivative to the corresponding pyrrolidine.[4]

Materials:

  • Substituted 2-pyrrolidinone (0.656 mmol)

  • Lithium borohydride (LiBH₄, 0.656 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous solution of acetic acid

  • Saturated aqueous solution of Na₂CO₃

  • Ethyl acetate

  • Brine

  • Na₂SO₄

Procedure:

  • Suspend LiBH₄ (0.656 mmol) in dry THF (0.5 mL) in a two-necked flask under an argon atmosphere at room temperature.[4]

  • Add a solution of the 2-pyrrolidinone (0.656 mmol) in dry THF (1.5 mL) dropwise to the suspension.[4]

  • Stir the reaction mixture for 10 hours at room temperature.[4]

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of a 20% aqueous solution of acetic acid until gas evolution ceases.[4]

  • Neutralize the excess acetic acid with a small quantity of saturated Na₂CO₃ solution.[4]

  • Evaporate the organic solvent under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purify the product by column chromatography.[4]

Figure 2: Experimental workflow for the reduction of a γ-lactam.

Protocol: Nickel-Catalyzed Reaction of NMP with Aldehydes

This protocol details a method for synthesizing α-arylidene and γ-hydroxy-substituted N-methyl-2-pyrrolidones, highlighting the reactivity of the α-carbon.[5] This reaction is performed on the saturated analog, N-methyl-2-pyrrolidone (NMP), but provides a valuable model for potential C-H functionalization reactions.

Materials:

  • N-methyl-2-pyrrolidone (NMP, reactant and solvent)

  • Aldehyde (1.0 mmol)

  • Ni(glyme)Cl₂ (0.05 mmol)

  • Tetrabutylammonium iodide (TBAI, 0.1 mmol)

  • tert-Butyl hydroperoxide (TBHP, 3.0 mmol)

Procedure:

  • Combine the aldehyde (1.0 mmol), Ni(glyme)Cl₂ (0.05 mmol), and TBAI (0.1 mmol) in a reaction vessel.[5]

  • Add NMP (15.0 mmol) to the mixture.[5]

  • Add TBHP (3.0 mmol) to the reaction mixture.[5]

  • Heat the reaction at 120 °C for 24 hours.[5]

  • Upon completion, cool the reaction and purify the product using appropriate chromatographic techniques.

Quantitative Data Summary

The following table summarizes yield data for the nickel-catalyzed reaction between N-methyl-2-pyrrolidone (NMP) and various aldehydes, demonstrating the feasibility of functionalization at the α-carbon.[5]

EntryAldehyde SubstrateYield (%)
1Benzaldehyde80
24-Methylbenzaldehyde76
34-Methoxybenzaldehyde72
44-Chlorobenzaldehyde85
52-Naphthaldehyde68
6Cinnamaldehyde55

Data sourced from a study on N-methyl-2-pyrrolidone (the saturated analog).[5]

Mechanistic Pathways

The reactivity at the α-carbon (C5) proceeds through the formation of a key enolate intermediate.

G Logical Flow: Reaction at α-Carbon (C5) start Lactam Substrate (this compound) deprotonation Deprotonation at C5 start->deprotonation base Strong Base (e.g., LDA, NaH) base->deprotonation enolate Formation of Nucleophilic Enolate deprotonation->enolate attack Nucleophilic Attack on Electrophile enolate->attack electrophile Electrophile (E⁺) (e.g., Alkyl Halide, Aldehyde) electrophile->attack product α-Substituted Lactam Product attack->product

Figure 3: Logical pathway for electrophilic substitution at the α-carbon.

Conclusion

This compound possesses a versatile lactam ring with multiple, distinct reactive sites. The electrophilic carbonyl carbon, the acidic α-protons, and the conjugated double bond provide diverse opportunities for chemical modification. Understanding these reaction pathways, including reduction, enolate formation, and conjugate addition, is crucial for leveraging this scaffold in the synthesis of novel chemical entities for pharmaceutical and materials science applications. While direct studies on this specific molecule are not abundant, its reactivity can be reliably inferred from the well-established chemistry of γ-lactams and its saturated analog, N-methyl-2-pyrrolidone.

References

1-Methyl-1H-pyrrol-2(5H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Methyl-1H-pyrrol-2(5H)-one. The information is curated for professionals in research and development, with a focus on structured data presentation and methodological insights.

Core Molecular Data

This compound is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₇NO[1][2]
Molecular Weight 97.12 g/mol [2]
CAS Number 13950-21-5[1][2]
IUPAC Name 1-methyl-1,5-dihydro-2H-pyrrol-2-one
Canonical SMILES CN1CC=CC1=O
InChI Key VHGGRTWHRJRQKU-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource(s)
Physical State Liquid (at 2-8°C)[1]
Purity Typically ≥95%[1]
Storage Conditions Sealed in a dry environment at 2-8°C

Synthesis Protocols

A plausible synthetic route could involve the cyclization of an appropriate N-methylated amino acid derivative or a related open-chain precursor. Below is a generalized experimental workflow that illustrates the key steps in synthesizing N-substituted pyrrolinones.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A Primary Amine (e.g., Methylamine) C Condensation & Cyclization A->C B 1,4-Dicarbonyl Compound or Precursor B->C D Solvent Removal C->D Reaction Mixture E Chromatographic Purification D->E Crude Product F This compound E->F Purified Product

A generalized workflow for the synthesis of N-substituted pyrrolinones.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, characteristic spectral features can be inferred from related structures. For the closely related aromatic compound, 1-methylpyrrole, the proton NMR (¹H NMR) spectrum shows distinct signals for the methyl protons and the protons on the pyrrole ring. It is expected that this compound would exhibit signals corresponding to the N-methyl group, the two methylene protons, and the two vinyl protons of the pyrrolinone ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications

There is limited direct research on the biological activity of this compound. However, the pyrrole and pyrrolinone scaffolds are present in numerous biologically active natural products and synthetic compounds, suggesting potential areas for investigation.

  • Anti-inflammatory Properties: Derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that related pyrrolinone structures could be explored for anti-inflammatory activity.

  • Antifungal and Antibacterial Activity: Various N-substituted pyrrole derivatives have demonstrated significant antifungal and antibacterial properties. For instance, some 1-methyl-2,5-diaryl-1H-pyrroles have shown potent activity against Candida species.[3] The pyrrole ring is a key component in compounds being developed as new potential antibacterial drugs.

  • Anticancer Research: The pyrrole scaffold is a constituent of several compounds with reported anti-tumor properties against various human cancer cell lines.

It is important to note that these activities are reported for structurally related compounds, and further research is necessary to determine if this compound exhibits similar biological effects. The logical relationship for exploring the potential bioactivity of this compound is outlined in the following diagram.

G cluster_related Known Bioactivities of Related Pyrrole Structures A This compound B Anti-inflammatory (e.g., COX-2 inhibition) A->B Investigate for C Antifungal/Antibacterial A->C Investigate for D Anticancer A->D Investigate for

Logical pathway for investigating the biological activity of this compound.

Conclusion

This compound is a simple heterocyclic compound whose full biological potential remains to be elucidated. The prevalence of the pyrrole and pyrrolinone cores in pharmacologically active molecules suggests that this compound could serve as a valuable building block or a candidate for biological screening in various therapeutic areas, particularly in the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research into its synthesis, characterization, and biological evaluation is warranted.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrrol-2(5H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-pyrrol-2(5H)-one, a compound widely known in industrial and academic settings as N-Methyl-2-pyrrolidone (NMP). Esteemed for its properties as a polar aprotic solvent, NMP's interaction with various organic solvents is a critical parameter in its application across diverse fields, including petrochemical processing, polymer manufacturing, and pharmaceutical formulations.[1][2][3][4]

With its 5-membered lactam structure, NMP is a colorless liquid, though it may appear yellow when impure.[1] It is recognized for its high boiling point, low freezing point, and chemical and thermal stability.[3][4] A key attribute of NMP is its broad miscibility with a wide array of organic and inorganic compounds.[3]

Solubility Profile of this compound (NMP)

Extensive literature review indicates that this compound exhibits high solubility and is often described as being completely miscible with a wide range of common organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. This property is a cornerstone of NMP's utility as a versatile solvent.[1][3][4]

The following table summarizes the qualitative solubility of NMP in various classes of organic solvents. While precise quantitative data (g/100mL or mol/L) is not extensively reported due to its high miscibility, the information provided is crucial for practical applications.

Solvent ClassRepresentative SolventsSolubility/Miscibility
Alcohols Ethanol, MethanolMiscible
Ketones AcetoneMiscible
Ethers Diethyl etherSoluble[1]
Esters Ethyl acetateSoluble[1]
Aromatic Hydrocarbons Benzene, TolueneSoluble[1]
Chlorinated Hydrocarbons ChloroformSoluble[1]
Glycol Ethers Miscible
Water Miscible (>=10 g/100 mL at 20 °C)[2]

Experimental Protocol for Determining Solubility

For novel solvent systems or to quantitatively assess solubility where miscibility is not assumed, a standardized experimental protocol is essential. The following methodology provides a robust framework for determining the solubility of a compound like this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and solute. Preliminary studies are recommended to determine the time to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Perform multiple measurements to ensure accuracy and precision.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration sedimentation Allow Excess Solute to Sediment equilibration->sedimentation sampling Withdraw Supernatant Sample sedimentation->sampling filtration Filter Sample to Remove Solids sampling->filtration dilution Dilute Sample to Known Volume filtration->dilution analysis Analyze by Calibrated Method (e.g., HPLC, GC) dilution->analysis calculation Calculate Solubility (g/100mL or mol/L) analysis->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides foundational knowledge on the solubility of this compound in common organic solvents, highlighting its broad miscibility. The provided experimental protocol offers a standardized approach for researchers requiring precise solubility data in their specific applications.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, a valuable solvent and intermediate in organic synthesis. The presented method is a one-pot procedure involving the cyclization of γ-aminobutyric acid (GABA) and subsequent N-methylation using methanol. This approach, adapted from a sustainable chemistry protocol, offers high conversion and selectivity.[1][2][3]

Experimental Workflow

The synthesis of this compound from γ-aminobutyric acid is achieved through a one-pot reaction. The process involves the initial cyclization of GABA to 2-pyrrolidinone, which is then methylated in situ using methanol as the methylating agent. A halogen salt, such as ammonium bromide, is an effective catalyst for this transformation.[1][2][3][4]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction One-Pot Reaction cluster_products Products & Purification GABA γ-Aminobutyric Acid (GABA) Autoclave Autoclave Reactor GABA->Autoclave Methanol Methanol (CH3OH) Methanol->Autoclave Catalyst Ammonium Bromide (NH4Br) Catalyst->Autoclave Conditions Temperature: 250 °C Time: 5 hours Pressure: 5 bar Autoclave->Conditions Crude_Product Crude Product Mixture Autoclave->Crude_Product Cyclization & Methylation Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: One-pot synthesis of this compound from GABA.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound. The data is based on the catalytic methylation of the intermediate 2-pyrrolidinone with methanol.[2][5]

ParameterValueReference(s)
Reactants
2-Pyrrolidinone1.0 g (12 mmol)[2][5]
Methanol3.0 mL (74 mmol)[2][5]
Catalyst
Ammonium Bromide (NH₄Br)0.6 mmol[2][5]
Reaction Conditions
Temperature250 °C[2][5]
Time5 hours[2][5]
Pressure5 bar (initial atmospheric pressure in a closed autoclave)[4]
Results
ConversionHigh[1][2]
Selectivity for NMP> 90%[1][3]

Note: The synthesis can also be performed directly from GABA in a one-pot procedure under similar conditions.[4]

Detailed Experimental Protocol

This protocol details the one-pot synthesis of this compound from γ-aminobutyric acid (GABA).

Materials and Equipment:

  • γ-Aminobutyric acid (GABA)

  • Methanol (reagent grade)

  • Ammonium bromide (NH₄Br)

  • Autoclave reactor with magnetic stirring and temperature control

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable autoclave reactor, place γ-aminobutyric acid (GABA), methanol, and a catalytic amount of ammonium bromide (approximately 5 mol% relative to GABA).

    • The typical reactant molar ratio would be a significant excess of methanol to act as both a reagent and a solvent.

  • Reaction Execution:

    • Seal the autoclave reactor and begin stirring the reaction mixture.

    • Heat the reactor to 250 °C. The pressure will increase upon heating; the optimal pressure is around 5 bar.[4]

    • Maintain the reaction at 250 °C for 5 hours with continuous stirring.[2][5]

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Open the reactor and transfer the crude reaction mixture to a distillation apparatus.

    • The excess methanol can be removed by distillation.

    • The final product, this compound (N-methylpyrrolidone), can be purified by fractional distillation.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires appropriate training and safety measures.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • Methanol is flammable and toxic; handle with care.

References

Application Notes: 1-Methyl-1H-pyrrol-2(5H)-one as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a γ-lactam, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive cyclic amide and an activated α-carbon, allows for a variety of chemical transformations. This makes it a key starting material for the synthesis of a diverse range of heterocyclic compounds, including those with significant biological activity. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound, with a focus on its application in the synthesis of medicinally relevant scaffolds.

Key Synthetic Applications

This compound can be employed in several fundamental synthetic transformations, including:

  • Aldol Condensation: The α-methylene group can be deprotonated to form an enolate, which can then react with aldehydes and ketones to form α,β-unsaturated products.

  • Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.

  • [3+2] Cycloaddition: Derivatives of this compound are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of complex spirocyclic systems.

These reactions open avenues to a wide array of complex molecules, most notably spiropyrrolidine-oxindoles, which have shown promising anticancer and antidiabetic properties.

Data Presentation: Synthesis of Spiropyrrolidine-Oxindoles

The [3+2] cycloaddition reaction of azomethine ylides with derivatives of this compound is a powerful method for the stereoselective synthesis of spiropyrrolidine-oxindoles. The following table summarizes representative examples of such reactions, highlighting the yields and biological activities of the products.

EntryDipolarophileAzomethine Ylide PrecursorsProductYield (%)Biological Activity (IC₅₀)Reference
1(E)-3-(4-chlorobenzylidene)-1-methylpyrrolidine-2,5-dioneIsatin, SarcosineSpiro[pyrrolidine-3,3'-oxindole] derivative85MCF-7: 5.89 µM[1]
2(E)-3-(4-methoxybenzylidene)-1-methylpyrrolidine-2,5-dione5-Bromoisatin, SarcosineBromo-substituted Spiro[pyrrolidine-3,3'-oxindole]92HCT-116: < 3.00 µM[1]
3(E)-3-benzylidene-1-methylpyrrolidine-2,5-dioneIsatin, L-prolineSpiro[pyrrolizidine-3,3'-oxindole] derivative88HepG2: 7.0 ± 0.27 µM[2]
4(E)-3-(4-fluorobenzylidene)-1-methylpyrrolidine-2,5-dione5-Fluoroisatin, SarcosineFluoro-substituted Spiro[pyrrolidine-3,3'-oxindole]90MDA-MB-231: 0.0018 ± 0.0004 µM[3]

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with an Aromatic Aldehyde

This protocol describes a general procedure for the Claisen-Schmidt condensation to form a 3-ylidene-1-methyl-1H-pyrrol-2(5H)-one, a key intermediate for subsequent reactions.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of NaOH or KOH to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: [3+2] Cycloaddition for the Synthesis of a Spiropyrrolidine-Oxindole Derivative

This protocol details the one-pot, three-component reaction for the synthesis of a spiropyrrolidine-oxindole, a class of compounds with significant anticancer activity.

Materials:

  • Isatin (or a substituted derivative) (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.2 equiv)

  • (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione (dipolarophile) (1.0 equiv)

  • Methanol (solvent)

Procedure:

  • To a solution of the isatin derivative and sarcosine in methanol, add the (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The spiro-product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold methanol and dry under vacuum to obtain the pure spiropyrrolidine-oxindole derivative.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Spiropyrrolidine-Oxindole Synthesis

G cluster_0 Preparation of Dipolarophile cluster_1 Generation of Azomethine Ylide cluster_2 [3+2] Cycloaddition A This compound C Aldol Condensation A->C B Aromatic Aldehyde B->C D (E)-3-Arylidenepyrrolidine-2,5-dione C->D I One-Pot Reaction D->I E Isatin G Condensation & Decarboxylation E->G F Sarcosine F->G H Azomethine Ylide G->H H->I J Spiropyrrolidine-Oxindole I->J

Caption: Workflow for the synthesis of spiropyrrolidine-oxindoles.

Signaling Pathway: Inhibition of p53-MDM2 Interaction by Spiropyrrolidine-Oxindoles

Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53.[3]

G cluster_0 Normal Cellular Stress Response cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treatment with Spiropyrrolidine-Oxindole p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding & Degradation p53_cancer p53 (inactive) MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Inhibition Spiro Spiropyrrolidine-Oxindole MDM2_inhibited MDM2 Spiro->MDM2_inhibited Inhibition p53_active p53 (active) Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The biological activity of spiropyrrolidine-oxindoles is highly dependent on the substituents on both the oxindole and the pyrrolidine rings.

G cluster_0 Oxindole Substituents (R1) cluster_1 Pyrrolidine Substituents (R2) cluster_2 N-substituent (R3) Core Spiropyrrolidine-Oxindole Core Essential for activity R1 Halogens (F, Cl, Br) - Electron-withdrawing groups enhance activity. - Position of substitution is critical. Core->R1 influences R2 Aromatic Rings - Electron-donating or -withdrawing groups on the aryl ring modulate potency. - Steric bulk can influence binding. Core->R2 influences R3 Methyl Group - Often used for synthetic accessibility. - Larger groups may impact activity. Core->R3 influences Potency Biological Potency R1->Potency R2->Potency R3->Potency

Caption: Key structural features influencing biological activity.

References

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5) is a heterocyclic organic compound belonging to the lactam family. Its characterization is crucial for ensuring identity, purity, and stability in research and development settings. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. While publicly available experimental spectra are limited, this guide provides predicted data based on the compound's structure, alongside robust, adaptable protocols.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
CAS Number 13950-21-5[1][2][3]
Molecular Formula C₅H₇NO[1][3]
Molecular Weight 97.12 g/mol [3][4][5]
IUPAC Name 1-methyl-1,5-dihydro-2H-pyrrol-2-one
InChI Key VHGGRTWHRJRQKU-UHFFFAOYSA-N[1]
Physical Form Liquid or semi-solid[1][2]
Purity (Typical) >95%[1]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the different types of carbon atoms in the molecule. For this compound, four distinct signals are expected in the ¹H NMR spectrum and four in the ¹³C NMR spectrum, corresponding to its asymmetric structure.

Predicted Quantitative Data:

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.8 - 7.0 Doublet of Triplets 1H H-3 (Vinyl)
~ 6.0 - 6.2 Doublet of Triplets 1H H-4 (Vinyl)
~ 3.4 - 3.6 Triplet 2H H-5 (Methylene)

| ~ 2.9 - 3.1 | Singlet | 3H | N-CH₃ (Methyl) |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 175 C=O (Lactam Carbonyl)
~ 145 C-3 (Vinyl)
~ 125 C-4 (Vinyl)
~ 45 C-5 (Methylene)

| ~ 25 | N-CH₃ (Methyl) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm). Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound, the molecular ion peak should be readily observable.

Predicted Quantitative Data:

Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ion Notes
97.0528 [M]⁺ Molecular Ion (Calculated for C₅H₇NO)
69 [M - CO]⁺ Loss of carbon monoxide

| 82 | [M - CH₃]⁺ | Loss of the N-methyl group |

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Instrument: Standard GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

    • Injection: Inject 1 µL of the sample in splitless mode.

    • Temperature Program: Initial oven temperature at 50°C, hold for 1-2 minutes. Ramp the temperature at 10-15°C/min to 250°C and hold for 5 minutes.[6][7]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Scan from m/z 35 to 300.

    • Source Temperature: 230°C.[6]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

    • Compare the observed mass spectrum with a library database (e.g., NIST) if available.

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic peaks include a strong absorption for the lactam carbonyl (C=O) group and absorptions for the vinyl (C=C-H) and aliphatic (C-H) bonds.

Predicted Quantitative Data:

Table 2.4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Bond Vibration Intensity
~ 3100-3000 C-H stretch (vinyl) Medium
~ 2950-2850 C-H stretch (aliphatic) Medium
~ 1700-1680 C=O stretch (lactam) Strong

| ~ 1650-1630 | C=C stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: As the compound is a liquid or semi-solid, no special preparation is needed for ATR-FTIR.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

  • Sample Scan: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition:

    • Acquire the sample spectrum.

    • Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the functional groups in the molecule using correlation tables.

Chromatographic Techniques for Purity Analysis

Chromatographic methods are used to separate the main compound from impurities, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a versatile technique for assessing the purity of small organic molecules. The compound is separated based on its polarity. For this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is a suitable starting point. A UV detector is appropriate as the conjugated system in the molecule should absorb UV light.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% formic acid can be added to improve peak shape.[8][9]

    • Elution Mode: Start with an isocratic elution (e.g., 30:70 Acetonitrile:Water) or a shallow gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to screen for impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at an appropriate wavelength (e.g., 210 nm or 254 nm). A diode array detector (DAD) can be used to scan a range of wavelengths.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The retention time of the main peak serves as an identifier for the compound under the specified conditions.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete structural characterization of a novel or synthesized compound like this compound.

G Workflow for Structural Elucidation cluster_start Initial Analysis cluster_spectro Spectroscopic Analysis cluster_chroma Purity & Separation cluster_confirm Confirmation Sample Synthesized Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC / UPLC Sample->HPLC GCMS GC-MS Sample->GCMS Confirm Structure Confirmed NMR->Confirm Provides C-H Framework MS->Confirm Provides Molecular Formula IR->Confirm Identifies Functional Groups HPLC->Confirm Confirms Purity & MW GCMS->Confirm Confirms Purity & MW

Caption: A general workflow for compound characterization.

Integration of Analytical Data

This diagram shows the logical relationship between different analytical techniques to confirm the identity of this compound.

G Integration of Analytical Data for Confirmation cluster_data Experimental Data cluster_hypothesis Hypothesis cluster_validation Validation cluster_conclusion Conclusion data_mw Molecular Weight Data (from MS) Validation Is data consistent with structure? data_mw->Validation data_fg Functional Group Data (from IR) data_fg->Validation data_ch C-H Framework Data (from NMR) data_ch->Validation data_purity Purity Data (from HPLC/GC) data_purity->Validation Hypothesis Proposed Structure: This compound Hypothesis->Validation Conclusion Identity Confirmed Validation->Conclusion YES

Caption: Logical flow for integrating analytical data.

References

Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrol-2(5H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a substituted γ-lactam, is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The purity of this compound is paramount for its effective use in research and pharmaceutical development. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used and effective technique for the separation of organic compounds. The selection of an appropriate stationary and mobile phase is critical for achieving high purity.

Data Presentation

The successful purification of this compound via column chromatography is dependent on the careful selection of experimental parameters. The following table summarizes typical parameters for the purification of pyrrolidone derivatives, which can be adapted and optimized for this compound.

ParameterTypical Value/RangePurpose
Stationary Phase Silica Gel (70-230 mesh, 60 Å)Adsorbent for separation based on polarity.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientTo elute compounds of varying polarities.[2][3][4][5]
Initial Eluent Composition 95:5 to 90:10 (Hexane:Ethyl Acetate)To elute non-polar impurities.[5]
Final Eluent Composition 50:50 to 100% Ethyl AcetateTo elute the more polar product.
Column Loading 1-5% of silica gel weightTo prevent overloading and ensure good separation.
Fraction Size 1/3 of column volumeTo collect discrete portions of the eluate for analysis.[6]
Monitoring Thin-Layer Chromatography (TLC)To track the progress of the separation.
Expected Purity >98%The target purity for subsequent applications.[2]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using flash column chromatography with silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Glass wool or fritted disk for column

Protocol 1: Column Preparation (Slurry Packing)

  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool or ensure a fritted disk is at the bottom of the column to support the stationary phase.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry. The consistency should be easily pourable.

  • Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing of the silica gel.

  • Equilibration: Once the silica gel has settled, add more of the initial mobile phase and allow it to run through the column until the packed bed is stable and no more settling occurs. The solvent level should never be allowed to drop below the top of the silica gel bed.

Protocol 2: Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[2]

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Using a pipette, carefully add the solution to the top of the column, minimizing disturbance of the silica gel bed.

Protocol 3: Elution and Fraction Collection

  • Initial Elution: Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise gradient (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate) is often effective. The specific gradient will depend on the impurities present and should be optimized using preliminary TLC analysis.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent.

Protocol 4: Fraction Analysis and Product Isolation

  • TLC Monitoring: Spot a small amount from each collected fraction onto a TLC plate. Develop the TLC plate in a solvent system that gives good separation of the desired product from impurities (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots on the TLC plate under a UV lamp. The desired product, this compound, should appear as a distinct spot with a specific retention factor (Rf).

  • Pooling and Solvent Removal: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the purification process.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry_Load Dry Loading on Column Adsorb->Dry_Load Column Silica Gel Column Dry_Load->Column Elute Gradient Elution (Hexane:Ethyl Acetate) Column->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure_Product Purified Product Evaporate->Pure_Product TLC_Analysis_Logic cluster_tlc TLC Process Fractions Collected Fractions Fr. 1 Fr. 2 Fr. 3 ... Fr. n TLC_Plate TLC Plate Spotting Development Develop in Solvent Chamber TLC_Plate->Development Visualization Visualize under UV Light Development->Visualization Decision Decision Point Visualization->Decision Pool_Pure Pool Fractions with Pure Product Decision->Pool_Pure Rf matches single spot Pool_Impure Set Aside Impure/Mixed Fractions Decision->Pool_Impure Impurities present or mixed fractions

References

Application Notes and Protocols: Spectroscopic Analysis of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic characterization of 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5). Due to the limited availability of published experimental spectral data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data based on its chemical structure. Furthermore, standardized protocols for obtaining experimental spectra and a general workflow for spectroscopic analysis are outlined. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and quality control of this compound and related compounds in a drug development context.

Introduction

This compound, a lactam derivative, is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring with a carbonyl group, a double bond, and an N-methyl substituent, suggests potential applications as a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This document provides an overview of the expected NMR and IR spectral features of this compound.

Chemical Structure:

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8 - 7.2Doublet of Doublets1HH-4 (vinylic)
~5.9 - 6.2Doublet of Doublets1HH-3 (vinylic)
~3.8 - 4.1Triplet2HH-5 (allylic CH₂)
~2.9 - 3.2Singlet3HN-CH₃
Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~170 - 175C=O (C-2)
~140 - 145=CH (C-4)
~120 - 125=CH (C-3)
~45 - 50-CH₂- (C-5)
~25 - 30N-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H stretch (vinylic)
~2950 - 2850MediumC-H stretch (aliphatic)
~1700 - 1680StrongC=O stretch (lactam)
~1650 - 1630MediumC=C stretch
~1450 - 1350MediumC-H bend
~1250 - 1150MediumC-N stretch

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

  • Instrument Setup (General Parameters for a 400 MHz Spectrometer):

    • Tune and shim the spectrometer to the specific sample and solvent.

    • For ¹H NMR:

      • Set the spectral width to approximately 16 ppm.

      • Use a 90° pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to approximately 220 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy (FTIR-ATR) Protocol
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

  • Instrument Setup (General Parameters):

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a suitable number of scans (e.g., 16 or 32) for both the background and the sample to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion prep_nmr Prepare NMR Sample (in deuterated solvent) acq_nmr Acquire 1H & 13C NMR Spectra prep_nmr->acq_nmr prep_ir Prepare IR Sample (neat liquid/solid) acq_ir Acquire IR Spectrum prep_ir->acq_ir proc_nmr Process NMR Data (FT, Phasing, Baseline Correction) acq_nmr->proc_nmr proc_ir Process IR Data (Background Subtraction) acq_ir->proc_ir analyze_nmr Analyze NMR Spectra (Chemical Shifts, Integration, Coupling) proc_nmr->analyze_nmr analyze_ir Analyze IR Spectrum (Functional Group Identification) proc_ir->analyze_ir compare Compare with Predicted/Reference Data analyze_nmr->compare analyze_ir->compare conclusion Structure Confirmation & Purity Assessment compare->conclusion

Safe handling and storage procedures for 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Section 1: Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValueReference
CAS Number 13950-21-5[1][2]
Molecular Formula C₅H₇NO[1][2][3]
Molecular Weight 97.12 g/mol [1][2][3]
Physical Form Solid, semi-solid, lump, or liquid
Purity ≥95%[2][3]
Storage Temperature 2-8°C[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Section 2: Safe Handling Protocols

2.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.

2.2 General Handling Procedures

  • Work in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid inhalation of vapors, mists, or dust.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

  • Keep the container tightly closed when not in use.

Section 3: Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Container: Keep in a tightly sealed, original container.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials.

  • Security: Keep in a locked area accessible only to authorized personnel.

Section 4: Emergency Procedures

4.1 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2 Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Experimental Protocol Example

Synthesis of a Substituted Pyrrole using this compound

This protocol is a general example and should be adapted based on the specific reaction conditions.

  • Preparation:

    • Ensure the reaction will be carried out in a chemical fume hood.

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Set up the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) in the fume hood.

  • Reagent Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Carefully weigh the required amount of this compound in the fume hood.

    • Immediately reseal the container and return it to the refrigerator (2-8°C).

  • Reaction:

    • Add the solvent to the reaction flask, followed by the other reactants.

    • Slowly add the this compound to the reaction mixture while stirring.

    • Heat the reaction mixture as required, monitoring the temperature closely.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform the extraction and purification steps in the fume hood.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction byproducts, must be collected in appropriately labeled waste containers.

    • Dispose of all waste according to institutional and regulatory guidelines.

Section 6: Visual Workflows

The following diagrams illustrate key safety and handling workflows.

G cluster_ppe Personal Protective Equipment (PPE) Protocol assess_risk Assess Risks don_goggles Wear Safety Goggles assess_risk->don_goggles don_gloves Wear Nitrile Gloves don_goggles->don_gloves don_coat Wear Lab Coat don_gloves->don_coat use_hood Use Fume Hood don_coat->use_hood begin_work Begin Handling use_hood->begin_work

Caption: Personal Protective Equipment (PPE) workflow.

G cluster_spill Chemical Spill Response Workflow spill_occurs Spill Occurs evacuate Evacuate Area spill_occurs->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Chemical spill response workflow.

References

Application Notes and Protocols: N-Alkylation of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of lactams, specifically 1-methyl-1H-pyrrol-2(5H)-one (also known as N-methylpyrrolidone or NMP), is a fundamental chemical transformation in organic synthesis and medicinal chemistry. The introduction of various alkyl groups at the nitrogen atom of the pyrrolidone ring allows for the modification of the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability. This modification is crucial in the development of new pharmaceutical agents, as it can significantly impact a compound's biological activity, pharmacokinetic profile, and toxicological properties.

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The reaction involves the deprotonation of a related precursor, 2-pyrrolidinone, at the nitrogen atom by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions is critical to ensure high yields and minimize side reactions.

Reaction Principle

The general principle of N-alkylation of a lactam involves two primary steps:

  • Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the lactam ring, generating a resonance-stabilized lactamate anion.

  • Nucleophilic Substitution (SN2): The resulting nucleophilic anion attacks the alkylating agent, displacing the leaving group and forming the new N-C bond.

Data Presentation: Reaction Conditions for N-Alkylation of Pyrrole Derivatives

While specific data for the N-alkylation of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions for the N-alkylation of a closely related and structurally similar substrate, 2-formylpyrrole, which serves as an excellent model. These conditions can be adapted for the N-alkylation of other pyrrolidinone systems.

EntryStarting MaterialAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
12-FormylpyrroleMethyl bromoacetateK₂CO₃ (4.0)DMFRoom Temp1487[1]
22-FormylpyrroleMethyl bromoacetateK₂CO₃ (4.0)DMF655~85[1]

Experimental Protocols

Below are two detailed protocols for the N-alkylation of pyrrolidinone derivatives, which can be adapted for this compound precursors.

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol is based on the use of a mild inorganic base, potassium carbonate, in an anhydrous polar aprotic solvent.

Materials:

  • This compound precursor (e.g., 2-pyrrolidinone) (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-pyrrolidinone (1.0 equiv) and anhydrous potassium carbonate (4.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.2 equiv) dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for the appropriate time (monitor by TLC).[2]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride

This protocol employs a stronger base, sodium hydride, for substrates that are less reactive. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

Materials:

  • This compound precursor (e.g., 2-pyrrolidinone) (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry, two-necked round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes for liquid transfer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add the 2-pyrrolidinone (1.0 equiv).[3]

  • Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the starting material.[2][3]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1-1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer.[3]

  • Washing: Wash the organic layer sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the N-alkylation of a pyrrolidinone precursor.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Flask under Inert Atmosphere add_pyrrolidinone Add Pyrrolidinone Precursor start->add_pyrrolidinone add_solvent Add Anhydrous Solvent (DMF/THF) add_pyrrolidinone->add_solvent add_base Add Base (K2CO3 or NaH) add_solvent->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir at appropriate Temperature & Time add_alkyl_halide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify

General workflow for N-alkylation of a pyrrolidinone.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the N-alkylation reaction.

reaction_pathway Pyrrolidinone Pyrrolidinone Precursor Anion Lactamate Anion (Nucleophile) Pyrrolidinone->Anion Deprotonation Base Base (e.g., K2CO3, NaH) Base->Anion Byproduct Salt Byproduct Base->Byproduct Product N-Alkylated Pyrrolidinone Anion->Product SN2 Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Product AlkylHalide->Byproduct

Logical relationship of reactants and products in N-alkylation.

References

Application of 1-Methyl-1H-pyrrol-2(5H)-one in Medicinal Chemistry: A Focus on the γ-Lactam Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it a valuable scaffold in medicinal chemistry. 1-Methyl-1H-pyrrol-2(5H)-one, a partially unsaturated derivative, represents a key building block whose chemical properties can be exploited for the synthesis of novel therapeutic agents. While direct applications of this compound are not extensively documented in publicly available literature, its core structure is central to numerous compounds with significant pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] This document outlines the potential applications of the this compound scaffold, drawing from the broader medicinal chemistry of γ-lactams and related pyrrole derivatives.

Key Application Areas of the γ-Lactam Scaffold

The γ-lactam ring is a versatile template for developing inhibitors of various enzymes and modulators of cellular pathways. Its derivatives have been investigated for a range of therapeutic indications.

  • Anticancer Agents: The unsaturated γ-lactam core is present in compounds designed as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the p53-MDM2 interaction and STAT3 signaling.[3]

  • Antibacterial Agents: The lactam ring is famously a cornerstone of beta-lactam antibiotics. The related γ-lactam scaffold has also been explored for the development of novel antibacterial agents.[2]

  • Anti-inflammatory Agents: Derivatives of related pyrrole structures, such as 1H-pyrrole-2,5-diones, have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Central Nervous System (CNS) Agents: The pyrrolidin-2-one structure is a key feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects.

Quantitative Data of Representative Pyrrole Derivatives

The following table summarizes the biological activity of various derivatives based on the broader pyrrole and γ-lactam scaffold, illustrating the therapeutic potential of this structural class. Note: These compounds are not direct derivatives of this compound but serve to exemplify the activities of related structures.

Compound ClassTargetKey Compound ExampleIC50/EC50Selectivity Index (SI)Reference
1H-pyrrole-2,5-dioneCOX-2Compound 9d (MPO-0029)6.0 nM (COX-2)>168[1]
1-methyl-1H-pyrroleMAO-ACompound 60.162 µM0.002[4]
3-amino 3-pyrrolin-2-oneA549 (Lung Carcinoma)Compound 4l0.11 µMHigh vs. nonmalignant cells[3]
3-amino 3-pyrrolin-2-oneSKOV3 (Ovarian Carcinoma)Compound 12b3.6 µMHigh vs. nonmalignant cells[5]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of γ-lactam derivatives, adapted from methodologies for related compounds.

Protocol 1: Synthesis of Functionalized γ-Lactams via Multicomponent Reaction

This protocol describes a general method for the synthesis of highly substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are valuable intermediates for further chemical elaboration.

Materials:

  • Aromatic amine (e.g., p-toluidine)

  • Aldehyde (e.g., benzaldehyde)

  • Pyruvate derivative (e.g., ethyl pyruvate)

  • Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid)

  • Anhydrous magnesium sulfate (MgSO4)

  • Toluene, anhydrous

Procedure:

  • To a solution of the aromatic amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous toluene (5 mL), add the pyruvate derivative (1.0 mmol) and the Brønsted acid catalyst (10 mol%).

  • Add anhydrous MgSO4 (200 mg) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the MgSO4.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the desired γ-lactam product.[3]

Protocol 2: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of synthesized γ-lactam derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, SKOV3 ovarian carcinoma)

  • Non-cancerous cell line (e.g., MRC5) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized γ-lactam compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[3][5]

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the medicinal chemistry of γ-lactam derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation s1 Multicomponent Reaction s2 Purification (Chromatography) s1->s2 s3 Characterization (NMR, MS) s2->s3 b1 In Vitro Cytotoxicity (MTT Assay) s3->b1 Test Compounds b2 Target-Based Assay (e.g., Kinase Inhibition) s3->b2 Test Compounds b3 Selectivity Profiling b1->b3 b2->b3 lead_opt Lead Optimization b3->lead_opt Hit to Lead

Caption: A typical workflow for the synthesis and biological evaluation of novel γ-lactam derivatives.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK STAT3 STAT3 RTK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Compound γ-Lactam Inhibitor Compound->STAT3_P

Caption: A simplified diagram of the STAT3 signaling pathway, a potential target for γ-lactam inhibitors.

The this compound core, as a representative of the unsaturated γ-lactam scaffold, holds considerable promise for the development of novel therapeutic agents. While direct utilization of this specific molecule is not widely reported, the extensive body of research on related pyrrolidin-2-ones and other pyrrole derivatives underscores the potential of this chemical class. The synthetic accessibility and the proven biological relevance of the γ-lactam motif make it an attractive starting point for the design and synthesis of new drug candidates targeting a wide range of diseases. Further exploration of the chemical space around this compound is warranted to unlock its full potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • Cyclization of an N-substituted amino acid: This typically involves the intramolecular cyclization of N-methyl-4-aminobutanoic acid or its derivatives.

  • N-alkylation of a pre-formed lactam: This route starts with 2-pyrrolidinone, which is then methylated at the nitrogen atom using a suitable methylating agent.

Q2: What is the most likely structure of the major byproduct I'm observing in my reaction?

A2: Depending on the synthetic route and reaction conditions, common byproducts may include unreacted starting materials, oligomers, or over-oxidized products. For instance, in syntheses involving the cyclization of N-methyl-4-aminobutanoic acid, incomplete cyclization can be a factor. In routes starting from 2-pyrrolidinone, incomplete methylation is a common issue. Under certain oxidative conditions, the formation of N-methylsuccinimide has been reported as a potential byproduct resulting from the oxidation of a 5-hydroxy-N-methyl-2-pyrrolidone intermediate[1].

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Distillation is often effective for removing lower-boiling impurities and unreacted starting materials. For removing oligomeric byproducts or isomers with similar boiling points, silica gel column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to ensure it has gone to completion. - Increase reaction temperature: Gradually increase the temperature while monitoring for the formation of degradation products. - Optimize catalyst/reagent stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. For methylation of 2-pyrrolidinone, a slight excess of the methylating agent may be beneficial.
Side reactions - Control reaction temperature: Exothermic reactions should be cooled to prevent the formation of byproducts. - Use of high-purity starting materials: Impurities in the starting materials can lead to undesired side reactions. - Inert atmosphere: For moisture- or air-sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup - Optimize extraction procedure: Ensure the correct pH for aqueous extractions to minimize the solubility of the product in the aqueous phase. - Careful solvent removal: Avoid high temperatures during solvent evaporation to prevent product degradation or volatilization.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions:

Impurity Potential Source Mitigation and Removal Strategies
Unreacted Starting Material Incomplete reaction.- Drive the reaction to completion using the strategies outlined in Problem 1. - Remove by distillation or column chromatography.
Oligomers/Polymers High reaction temperatures or prolonged reaction times can sometimes lead to polymerization, especially with reactive starting materials like unsaturated precursors.- Optimize reaction conditions (lower temperature, shorter reaction time). - Remove by column chromatography.
N-methylsuccinimide Over-oxidation of a 5-hydroxy-N-methyl-2-pyrrolidone intermediate.[1]- Use milder oxidizing agents or control the stoichiometry of the oxidant. - Can be separated by careful distillation or column chromatography due to differences in polarity and boiling point.
Solvent Residues Incomplete removal of solvent after workup.- Dry the product under high vacuum. - For high-boiling solvents, consider a solvent swap to a lower-boiling solvent before final evaporation.

Experimental Protocols

Synthesis of this compound via N-Methylation of 2-Pyrrolidinone

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Pyrrolidinone

  • Methyl iodide or Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2-pyrrolidinone and anhydrous solvent.

  • Cool the solution in an ice bath.

  • Carefully add the base (e.g., NaH) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add the methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation of 2-Pyrrolidinone

Methylating Agent Base Solvent Temperature (°C) Typical Yield (%) Key Side Products
Methyl IodideNaHTHF0 to RT70-85Unreacted 2-pyrrolidinone, potential for over-methylation with excess reagent.
Dimethyl SulfateK2CO3DMFRT to 5065-80Unreacted 2-pyrrolidinone, formation of methyl sulfate salts.
Dimethyl CarbonateK2CO3-150-18060-75Methanol, CO2. Considered a greener alternative.

Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry incomplete->optimize_conditions check_side_reactions Investigate Side Reactions (Analyze Crude Mixture) complete->check_side_reactions optimize_conditions->check_completion end_bad Yield Still Low optimize_conditions->end_bad side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present Yes no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions No modify_conditions Modify Reaction Conditions: - Lower Temperature - Use Purified Reagents - Inert Atmosphere side_reactions_present->modify_conditions check_workup Review Workup Procedure no_side_reactions->check_workup modify_conditions->check_completion modify_conditions->end_bad end_good Improved Yield check_workup->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Combine Reactants (e.g., 2-Pyrrolidinone, Base, Solvent) B 2. Add Methylating Agent A->B C 3. Reaction Monitoring (TLC/GC-MS) B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Distillation or Column Chromatography F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 1-Methyl-1H-pyrrol-2(5H)-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically approached via a two-step process: the synthesis of the parent lactam, 1H-pyrrol-2(5H)-one, followed by its N-methylation.

dot

Troubleshooting_Workflow cluster_synthesis Step 1: 1H-pyrrol-2(5H)-one Synthesis cluster_methylation Step 2: N-Methylation cluster_solutions_synthesis Potential Solutions (Step 1) cluster_solutions_methylation Potential Solutions (Step 2) start_synthesis Low or No Product Formation sol_synthesis_conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) start_synthesis->sol_synthesis_conditions sol_synthesis_reagents Check Reagent Purity start_synthesis->sol_synthesis_reagents side_products_synthesis Formation of Side Products side_products_synthesis->sol_synthesis_conditions purification_synthesis Purification Difficulties sol_synthesis_purification Alternative Purification (Crystallization, Chromatography) purification_synthesis->sol_synthesis_purification start_methylation Low Conversion to N-Methylated Product sol_methylation_agent Select Appropriate Methylating Agent start_methylation->sol_methylation_agent sol_methylation_base Optimize Base and Solvent start_methylation->sol_methylation_base over_methylation Over-methylation or Side Reactions sol_methylation_conditions Control Stoichiometry and Temperature over_methylation->sol_methylation_conditions purification_methylation Purification Challenges sol_methylation_purification Advanced Purification Techniques purification_methylation->sol_methylation_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Step 1: Low or No Yield of 1H-pyrrol-2(5H)-one Incorrect reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress using TLC or GC-MS to determine the optimal conditions.
Inactive or inappropriate catalyst.For syntheses involving cyclization, ensure the catalyst is active. Consider screening different catalysts (e.g., acid or base catalysts depending on the route).
Poor quality of starting materials.Use high-purity, dry reagents. Impurities can interfere with the reaction.
Step 1: Formation of Side Products Polymerization of starting materials or product.Lower the reaction temperature and consider using a more dilute solution.
Unwanted side reactions due to harsh conditions.Employ milder reaction conditions. For instance, in base-catalyzed reactions, a weaker base or lower temperature might be beneficial.
Step 2: Low Conversion during N-Methylation Inappropriate methylating agent.Choose a suitable methylating agent. Common choices include methyl iodide, dimethyl sulfate, or dimethyl carbonate.[1] Their reactivity varies, so selection should be based on the substrate's sensitivity.
Insufficiently strong base.The lactam nitrogen is not very acidic, requiring a strong enough base to deprotonate it. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are often effective.
Poor solvent choice.The solvent should be anhydrous and capable of dissolving both the lactam and the base. DMF and THF are common choices.
Step 2: O-Methylation or Other Side Reactions Use of a "hard" methylating agent.Softer methylating agents like methyl iodide tend to favor N-alkylation over O-alkylation.
High reaction temperature.Running the reaction at lower temperatures can improve selectivity.
General: Difficulty in Product Purification Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase). Consider alternative purification methods like crystallization or distillation.
Product is water-soluble, leading to losses during workup.Saturate the aqueous phase with salt (e.g., NaCl) to decrease the product's solubility before extraction. Use a continuous liquid-liquid extractor for efficient recovery.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1H-pyrrol-2(5H)-one?

A1: Common methods for synthesizing the 1H-pyrrol-2(5H)-one core include Pd-catalyzed reactions, isocyanide-based multicomponent reactions, and the ring-closing metathesis of dieneamides.[2] Another approach involves the base-induced tandem intramolecular cyclization of sulfur ylides with ketones.[3]

Q2: Which methylating agents are recommended for the N-methylation of 1H-pyrrol-2(5H)-one?

A2: For the N-methylation of lactams, common and effective methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[1] Dimethyl carbonate ((CH₃)₂O) can also be used, sometimes offering a more environmentally friendly option.[4][5] The choice of agent can influence reaction rate and selectivity.

Q3: What are the optimal conditions for the N-methylation step?

A3: Optimal conditions typically involve the use of a strong base to deprotonate the lactam nitrogen, followed by the addition of the methylating agent. A combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature is a common starting point. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

Q4: I am observing the formation of a byproduct with a similar mass to my product. What could it be?

A4: A common byproduct in the methylation of lactams is the O-methylated isomer, 1-methoxy-1H-pyrrole. This occurs when the oxygen atom of the amide is methylated instead of the nitrogen. To favor N-methylation, you can try using a less polar, aprotic solvent and a counter-ion for the base that promotes N-alkylation (e.g., sodium).

Q5: How can I improve the yield of the N-methylation reaction?

A5: To improve the yield, consider the following:

  • Reagent Purity: Ensure all reagents, especially the solvent and the lactam, are anhydrous.

  • Base Strength and Stoichiometry: Use a slight excess of a strong base (e.g., 1.1 equivalents of NaH) to ensure complete deprotonation of the lactam.

  • Temperature Control: Add the methylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can help control the reaction rate and minimize side reactions.

  • Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid product degradation.

Experimental Protocols

General Procedure for N-Methylation of 1H-pyrrol-2(5H)-one

dot

N_Methylation_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dissolve 1H-pyrrol-2(5H)-one in anhydrous THF prep2 Add NaH under N2 atmosphere prep1->prep2 react1 Stir at 0 °C prep2->react1 react2 Add methyl iodide dropwise react1->react2 react3 Warm to room temperature and stir react2->react3 workup1 Quench with saturated NH4Cl solution react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for the N-methylation of 1H-pyrrol-2(5H)-one.

  • Preparation: To a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Reaction: Stir the suspension at 0 °C for 30 minutes. Then, add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and methylating agents on the conversion and selectivity for the N-methylation of 2-pyrrolidone, a saturated analog of 1H-pyrrol-2(5H)-one. These data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on N-Methylation of 2-Pyrrolidone with Methanol [4][6]

Catalyst (0.6 mmol)Conversion (%)Selectivity to N-Methylpyrrolidone (%)
NH₄Br88 ± 687 ± 4
NH₄Cl7386
NH₄I8391
CTAB8587
CsBr6091
NaBr3092
BMIM5185
MTPB4088

Reaction conditions: 1.0 g (12 mmol) 2-pyrrolidone, 3.0 mL (74 mmol) methanol, 250 °C, 5 h.

Table 2: Comparison of Methylating Agents for N-Methylation of 2-Pyrrolidone [4][5]

Methylating AgentCatalystConversion (%)Selectivity to N-Methylpyrrolidone (%)
MethanolNH₄Br8887
Dimethyl CarbonateNaYLower67

References

Common impurities in 1-Methyl-1H-pyrrol-2(5H)-one and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrol-2(5H)-one. The information provided addresses common impurities and their removal from this compound.

Troubleshooting Guide

Problem: My final product of this compound is discolored (yellow to brown).

  • Possible Cause: The discoloration often indicates the presence of oxidation or degradation products. Pyrrole rings can be sensitive to air and light, leading to the formation of colored impurities.[1] Heating N-methylpyrrolidone (NMP), a related compound, in the presence of air can lead to oxidation and the formation of yellow-brown colored products.[2]

  • Solution:

    • Purification: Purify the product using vacuum distillation or flash column chromatography.[3]

    • Inert Atmosphere: In the future, conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

    • Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).

Problem: The yield of my this compound synthesis is low, and I have a significant amount of a byproduct with a different polarity.

  • Possible Cause: If you are using a Paal-Knorr synthesis (reacting a 1,4-dicarbonyl compound with methylamine), a common side reaction is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan derivative.[4]

  • Solution:

    • pH Control: Carefully control the pH of the reaction mixture. The Paal-Knorr pyrrole synthesis is favored under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]

    • Catalyst Choice: Use a weak acid catalyst, such as acetic acid, to promote the desired reaction without significantly encouraging furan formation.[4]

Problem: My NMR or GC-MS analysis shows the presence of unreacted starting materials.

  • Possible Cause: The reaction may not have gone to completion, or the stoichiometry of the reactants was not optimal.

  • Solution:

    • Reaction Optimization: Increase the reaction time or temperature, or adjust the ratio of the reactants. Using an excess of the amine is common in the Paal-Knorr synthesis.[5]

    • Purification: Unreacted starting materials can typically be removed by vacuum distillation, as their boiling points are likely different from the product. Alternatively, flash column chromatography can be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

Commercially available this compound typically has a purity of 95-98%.[6][7] The common impurities can be categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these may include methylamine, succinic anhydride, or 1,4-dicarbonyl compounds.

    • Byproducts: Furan derivatives can be a significant byproduct in the Paal-Knorr synthesis.[4]

  • Degradation Products:

    • Hydrolysis Products: The lactam ring can undergo hydrolysis to form 4-(methylamino)butanoic acid, especially under strong acidic or basic conditions.[1] N-methylpyrrolidone (NMP) is resistant to hydrolysis between pH 2-10 but will hydrolyze at a rate dependent on pH and temperature outside of this range.[8][9]

    • Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidation products. For the related compound NMP, oxidation can yield 5-hydroxy-N-methyl-2-pyrrolidone and N-methylsuccinimide.[10][11] These oxidation products can further polymerize.[2]

Q2: How can I detect and quantify these impurities?

Several analytical techniques can be used to detect and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A capillary column such as a 5% phenyl polymethylsiloxane is often used.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for analyzing the purity of pyrrole derivatives. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structure of impurities if they are present in sufficient concentration.

Q3: What are the recommended methods for removing these impurities?

The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is effective for removing non-volatile impurities and starting materials with significantly different boiling points.[3]

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common approach.[14][15]

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a very effective purification method.[1]

  • Aqueous Wash: To remove acidic or basic impurities, an aqueous wash during the workup can be beneficial. Use a dilute acid wash to remove basic impurities like methylamine and a dilute base wash (e.g., sodium bicarbonate) to remove acidic impurities.

Data Presentation

Table 1: Common Impurities and Their Removal

Impurity CategorySpecific Impurity ExampleTypical Analytical Method for DetectionRecommended Removal MethodExpected Purity After Removal
Synthesis-Related Unreacted MethylamineGC-MSAqueous acid wash, Vacuum Distillation>99%
Unreacted 1,4-dicarbonyl compoundGC-MS, HPLCVacuum Distillation, Flash Chromatography>99%
Furan derivative (from Paal-Knorr)GC-MS, 1H NMRFlash Chromatography>99%
Degradation 4-(methylamino)butanoic acid (Hydrolysis)HPLC, 1H NMRAqueous base wash, Flash Chromatography>99%
5-hydroxy-N-methyl-2-pyrrolidone (Oxidation)GC-MS, HPLCFlash Chromatography, Vacuum Distillation>99%
N-methylsuccinimide (Oxidation)GC-MS, HPLCFlash Chromatography, Vacuum Distillation>99%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask using a heating mantle.

    • Monitor the temperature of the vapor and the pressure of the system.

    • Collect the fraction that distills at the expected boiling point of this compound at the given pressure.

  • Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating impurities with different polarities.

  • Column Preparation:

    • Select an appropriate size flash chromatography column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Collection: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Impurity_Troubleshooting_Workflow cluster_impurities Impurity Type cluster_removal Removal Method start Crude this compound analytical_check Analytical Check (GC-MS, HPLC, NMR) start->analytical_check impurity_detected Impurities Detected? analytical_check->impurity_detected pure_product Pure Product (>99%) impurity_detected->pure_product No synthesis_related Synthesis-Related (Starting Materials, Byproducts) impurity_detected->synthesis_related Yes degradation Degradation (Hydrolysis, Oxidation) impurity_detected->degradation Yes distillation Vacuum Distillation synthesis_related->distillation chromatography Flash Chromatography synthesis_related->chromatography degradation->chromatography wash Aqueous Wash degradation->wash distillation->analytical_check chromatography->analytical_check wash->analytical_check

Caption: A troubleshooting workflow for the purification of this compound.

Synthesis_Impurity_Pathway start_materials Starting Materials (e.g., 1,4-Dicarbonyl, Methylamine) reaction Paal-Knorr Synthesis start_materials->reaction crude_product Crude Product Mixture reaction->crude_product unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm byproducts Byproducts (e.g., Furan derivatives) crude_product->byproducts main_product This compound crude_product->main_product

Caption: Potential impurity sources from a typical synthesis pathway.

References

Optimizing reaction temperature for 1-Methyl-1H-pyrrol-2(5H)-one formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one. The following information is designed to help optimize reaction conditions, particularly temperature, to ensure high yield and purity.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems. The hypothetical reaction involves the amination of a suitable precursor, such as a furanone or an angelica lactone, with methylamine.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
T-01 Low to No Product Yield Reaction temperature is too low: The activation energy for the nucleophilic attack or subsequent cyclization is not being met, leading to an extremely slow or stalled reaction.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using TLC or GC/MS at each new temperature point. For reactions starting from γ-butyrolactone derivatives, a higher temperature is often required for the final dehydration and cyclization step.[1]
Reaction temperature is too high: This can lead to the degradation of the starting material, the intermediate, or the final product. It may also promote the formation of polymeric byproducts, especially with pyrrole-like structures which can be unstable at high temperatures.Reduce the reaction temperature. If the reaction is highly exothermic, ensure adequate cooling and consider adding the methylamine solution dropwise at a lower initial temperature (e.g., 0-5 °C) before slowly warming to the optimal reaction temperature.
T-02 Formation of Significant Side Products Incorrect temperature promoting side reactions: An intermediate temperature might be optimal for a competing reaction pathway, such as ring-opening of the lactone precursor by methylamine without subsequent cyclization.Low Temperature (0-25 °C): This may favor the formation of the acyclic N-methyl-γ-hydroxybutanamide intermediate without cyclizing.[1] If this intermediate is observed, a subsequent heating step is necessary to promote cyclization. High Temperature (>100 °C): Can lead to elimination, polymerization, or other degradation pathways. Lower the temperature and consider using a milder base or different solvent to improve selectivity.
T-03 Incomplete Conversion of Starting Material Insufficient reaction time at the optimal temperature: The reaction may simply need more time to reach completion.Once the optimal temperature is determined, run a time-course experiment (e.g., taking aliquots every 1-2 hours) to determine the point at which the reaction plateaus.
Equilibrium has been reached: Some cyclization reactions are reversible.[1]If a dehydrating agent is not being used, consider its addition to drive the reaction forward by removing the water byproduct. This is particularly relevant in the final cyclization step.
P-01 Product is Dark/Discolored (Potential Polymerization) Excessive heat: Pyrrole and its derivatives are known to be sensitive to strong acids and high heat, which can cause them to polymerize or degrade into colored impurities.Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. Purification via column chromatography or distillation under reduced pressure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the synthesis of this compound?

A1: A good starting point for the reaction of a lactone precursor with methylamine is a low temperature, around 0-10 °C, especially during the addition of the amine.[2] The reaction mixture can then be allowed to slowly warm to room temperature or be gently heated to drive the cyclization. A common approach involves two distinct temperature stages: a lower temperature for the initial reaction and a higher temperature for the cyclization/dehydration.[1]

Q2: How does pressure influence the reaction temperature and outcome?

A2: For reactions involving volatile reagents like methylamine, or if the reaction is conducted above the solvent's boiling point, a sealed vessel or autoclave may be necessary. Increased pressure allows for higher reaction temperatures, which can significantly accelerate the rate of reaction, particularly the final dehydration step in lactam formation.[1]

Q3: Can solvent choice affect the optimal reaction temperature?

A3: Absolutely. The choice of solvent determines the accessible temperature range. High-boiling point, polar aprotic solvents like DMSO or DMF are often used for N-alkylation reactions and can facilitate reactions at higher temperatures.[3] However, the stability of reactants and products in a given solvent at elevated temperatures must be considered.

Q4: What are the signs of product degradation due to excessive heat?

A4: The most common sign is the reaction mixture turning dark brown or black, which often indicates polymerization or decomposition. You may also observe the formation of multiple spots on a TLC plate that are difficult to separate or a complex mixture by GC/MS analysis.

Q5: Are there any non-thermal methods to improve reaction yield?

A5: Yes, catalysis can play a significant role. Depending on the specific synthetic route, acid or base catalysis can lower the activation energy and thus reduce the required reaction temperature. For instance, the Paal-Knorr synthesis of pyrroles can be catalyzed by acids.[4]

Data Presentation

The following table presents illustrative data on how reaction temperature can influence the formation of this compound. Note: This data is hypothetical and for illustrative purposes only, designed to show a typical optimization trend.

Experiment ID Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%) (by GC) Observations
OPT-0125241590Very slow reaction, incomplete conversion.
OPT-0240184595Moderate reaction rate, clean product.
OPT-036088293Good reaction rate and high yield.
OPT-048067585Faster reaction, but increased impurities and slight darkening of the mixture.
OPT-0510045570Rapid reaction, significant side product formation and dark coloration.

Experimental Protocols

Method: Amination and Cyclization of a Butenolide Precursor

This protocol is a plausible method for the synthesis of this compound.

  • Reagent Preparation : Prepare a 40% solution of methylamine in water.

  • Initial Reaction : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve α-angelica lactone (1.0 eq) in methanol (5 mL per gram of lactone).

  • Amine Addition : Cool the flask to 0 °C in an ice bath. Add the 40% methylamine solution (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warming and Cyclization : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Heating : Equip the flask with a reflux condenser and heat the mixture to 60 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-8 hours).

  • Work-up : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the organic layer in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Methylamine Solution) amine_addition Slow Addition of Methylamine (T < 10 °C) reagent_prep->amine_addition initial_reaction Initial Reaction (Dissolve Lactone in MeOH) cooling Cooling to 0 °C initial_reaction->cooling cooling->amine_addition warming Warm to Room Temperature (Stir for 2h) amine_addition->warming heating Heat to 60 °C (Reflux) warming->heating monitoring Monitor by TLC/GC heating->monitoring workup Work-up (Solvent Removal) monitoring->workup Reaction Complete extraction Extraction (EtOAc / Brine) workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_temp Was reaction temperature monitored? start->check_temp too_low Issue: Incomplete Reaction Cause: Temp Too Low check_temp->too_low No, suspect too low too_high Issue: Degradation/Polymerization Cause: Temp Too High check_temp->too_high No, suspect too high side_products Issue: Side Products Cause: Suboptimal Temp check_temp->side_products Yes, but still issues solution_low Solution: Increase temp by 10°C increments. Increase reaction time. too_low->solution_low solution_high Solution: Decrease temperature. Ensure inert atmosphere. Consider slower addition of reagents. too_high->solution_high solution_side Solution: Analyze side products to understand pathway. Adjust temp to disfavor side reaction. Consider a two-temperature profile. side_products->solution_side

Caption: Troubleshooting decision tree for temperature optimization.

References

Preventing polymerization of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended polymerization of 1-Methyl-1H-pyrrol-2(5H)-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a five-membered unsaturated lactam. Its chemical structure contains two key features that make it susceptible to polymerization: a lactam ring and a carbon-carbon double bond. The lactam ring can undergo anionic ring-opening polymerization (AROP), particularly in the presence of strong bases. The double bond makes it susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.

Q2: What are the primary signs of polymerization?

Unwanted polymerization can manifest in several ways. The most common signs include:

  • Increased Viscosity: The sample may become noticeably thicker, more viscous, or even solidify.

  • Precipitate Formation: A solid polymer may precipitate out of the solution.

  • Color Change: The solution may develop a yellow or brown tint.

  • Exotherm: Polymerization reactions are often exothermic, leading to an unexpected increase in temperature.

Q3: How should I properly store this compound to prevent polymerization?

Proper storage is the first line of defense against polymerization. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermally initiated polymerization.
Light Store in an amber or opaque containerProtects from light-induced radical formation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, dry containerPrevents contamination with water, which can affect stability.
Purity Use high-purity gradeImpurities can sometimes act as initiators.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The viscosity of my this compound solution has increased, or a solid has formed.

This is a clear indication of polymerization. The likely cause depends on your experimental conditions.

Logical Troubleshooting Workflow

start Increased Viscosity / Solid Formation check_base Were strong bases present in the reaction? start->check_base check_initiator Were radical initiators (e.g., AIBN, peroxides) used? check_base->check_initiator No anionic_poly Likely Anionic Ring-Opening Polymerization (AROP). check_base->anionic_poly Yes check_conditions Was the solution exposed to high heat or UV light? check_initiator->check_conditions No radical_poly Likely Free-Radical Polymerization. check_initiator->radical_poly Yes check_conditions->radical_poly Yes review_storage Action: Review and improve storage and handling procedures. check_conditions->review_storage No add_water Action: Add a small amount of sterile water to inhibit AROP. anionic_poly->add_water add_inhibitor Action: Add a free-radical inhibitor (e.g., Hydroquinone, TEMPO). radical_poly->add_inhibitor

Caption: Troubleshooting workflow for polymerization issues.

Problem 2: My reaction is not proceeding as expected, and I suspect low-level polymerization or oligomerization.

Low levels of polymerization might not be visually obvious but can consume your starting material and affect reaction kinetics.

Preventative and Corrective Actions:

  • Inhibitor Addition: For reactions sensitive to radicals, consider adding a free-radical inhibitor to your reaction mixture, provided it does not interfere with your desired chemistry.

  • Degas Solvents: Before use, degas all solvents to remove dissolved oxygen, which can participate in radical initiation.

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving: Upon receipt, immediately transfer the container to a refrigerator at 2-8°C.

  • Inert Atmosphere: Before first use, and after each use, flush the headspace of the container with a dry, inert gas like argon or nitrogen.

  • Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid opening the container in a humid environment.

  • Protection from Light: Keep the container wrapped in aluminum foil or in a dark cabinet to protect it from light.

Protocol 2: Inhibition of Potential Polymerization

This protocol outlines the addition of inhibitors for non-aqueous applications where polymerization is a concern. The choice of inhibitor depends on the suspected polymerization mechanism.

Inhibitor TypeExample InhibitorTypical ConcentrationMechanism of Action
Free-Radical Hydroquinone100-200 ppmScavenges free radicals, terminating the polymerization chain reaction.
Free-Radical TEMPO50-100 ppmA stable free radical that efficiently traps propagating radicals.
Anionic Deionized Water0.1 - 0.5% (v/v)Acts as a chain transfer agent, terminating the anionic polymerization.[1][2][3][4]

Important Considerations:

  • The compatibility of the inhibitor with your specific reaction chemistry must be verified.

  • Inhibitors may need to be removed before subsequent reaction steps.

Protocol 3: Detection of Polymer/Oligomer Formation by ¹H NMR Spectroscopy

This method can be used to detect the presence of polymer or oligomers in a sample of this compound.

  • Sample Preparation: Prepare a standard solution of pure this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Prepare a second solution of the suspect sample in the same solvent at the same concentration.

  • NMR Acquisition: Acquire ¹H NMR spectra for both samples.

  • Analysis: Compare the spectra. The presence of broad peaks, particularly in the aliphatic region, in the spectrum of the suspect sample that are absent in the standard's spectrum is indicative of polymer formation. The disappearance or significant reduction of the vinyl proton signals from the monomer also suggests polymerization.

Signaling Pathways and Logical Relationships

Polymerization Pathways of this compound

The following diagram illustrates the two primary polymerization pathways that this compound can undergo.

cluster_0 Anionic Ring-Opening Polymerization (AROP) cluster_1 Free-Radical Polymerization Monomer This compound AROP_Polymer Polyamide Monomer->AROP_Polymer Radical_Polymer Vinyl Polymer Monomer->Radical_Polymer Base Strong Base (e.g., NaH, BuLi) Anion Lactam Anion Base->Anion Initiation Anion->Monomer Propagation Initiator Initiator (Heat, Light, Radicals) Radical Monomer Radical Initiator->Radical Initiation Radical->Monomer Propagation

Caption: Potential polymerization pathways for this compound.

References

Troubleshooting low yield in 1-Methyl-1H-pyrrol-2(5H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, leading to improved reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for synthesizing this compound is through the reaction of levulinic acid with methylamine. This reaction proceeds via the formation of an intermediate N-methyl-4-oxobutanamide, which then undergoes intramolecular condensation and dehydration to form the target unsaturated lactam. This process is a variation of the Paal-Knorr pyrrole synthesis, which is a robust method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can be attributed to several factors:

  • Incomplete formation of the intermediate amide: The initial reaction between levulinic acid and methylamine to form N-methyl-4-oxobutanamide may not have gone to completion.

  • Suboptimal cyclization conditions: The intramolecular condensation and dehydration step is crucial and highly dependent on temperature and catalysis. Harsh acidic or basic conditions can lead to side reactions.[1]

  • Side reactions: Several side reactions can compete with the formation of the desired product, such as polymerization or the formation of furan derivatives.[2]

  • Product instability: The product, an unsaturated lactam, may be susceptible to degradation under the reaction or workup conditions.

  • Purification losses: The product may be lost during extraction, distillation, or chromatography.

Q3: I am observing a significant amount of a dark, tarry substance in my crude product. What is causing this and how can I prevent it?

The formation of a dark, tarry material is a common issue in Paal-Knorr type syntheses and is often due to polymerization of the starting materials or the product itself. This is typically promoted by excessively high temperatures or highly acidic conditions.

To mitigate this, consider the following:

  • Lower the reaction temperature: While heat is necessary for the cyclization, excessive heat can accelerate polymerization.

  • Use a milder catalyst: Strong acids can promote charring. Consider using weaker acids like acetic acid or Lewis acids.[3]

  • Reduce reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Q4: My purification by distillation is resulting in a low recovery of the final product. What could be the issue?

Low recovery during distillation could be due to the product's thermal instability or a boiling point close to that of impurities.

Troubleshooting steps include:

  • Vacuum distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal decomposition.

  • Fractional distillation: If impurities have close boiling points, a fractional distillation setup with a packed column can improve separation.

  • Alternative purification methods: Consider column chromatography on silica gel or recrystallization if the product is a solid at room temperature.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low to no product formation Ineffective cyclization of the N-methyl-4-oxobutanamide intermediate.Increase reaction temperature moderately. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote dehydration. Ensure the intermediate amide was successfully formed before proceeding with cyclization.
Formation of a major byproduct with a different spectroscopic signature (e.g., furan derivative) Reaction conditions are too acidic (pH < 3).Conduct the reaction under neutral or weakly acidic conditions. Use a buffer or a less acidic catalyst.[2]
Product decomposes upon standing or during workup Instability of the unsaturated lactam ring, potentially to strong acids or bases.Neutralize the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during extraction and purification. Store the purified product under an inert atmosphere at a low temperature.
Incomplete reaction despite prolonged heating Insufficiently reactive starting materials or catalyst deactivation.Check the purity of levulinic acid and methylamine. Increase the catalyst loading or try a different catalyst (e.g., a Lewis acid).
Difficult separation of product from starting materials Similar polarities of the product and unreacted starting materials.Optimize the reaction to drive it to completion. For purification, consider column chromatography with a carefully selected eluent system to improve separation.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general guideline based on the principles of the Paal-Knorr synthesis. Optimization of specific parameters may be required.

Materials:

  • Levulinic acid

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Acetic acid (catalyst)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Amide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (1.0 eq) in a suitable solvent. Slowly add methylamine (1.1-1.2 eq). The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the N-methyl-4-oxobutanamide intermediate.

  • Cyclization and Dehydration: To the reaction mixture, add toluene and a catalytic amount of acetic acid (e.g., 0.1 eq). Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]

Visualizations

Reaction_Workflow General Synthesis Workflow Start Levulinic Acid + Methylamine Amide N-methyl-4-oxobutanamide (Intermediate) Start->Amide Amidation Cyclization Intramolecular Condensation (Heat, Catalyst) Amide->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product Purification Purification (Distillation/Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Major Side Products? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purification Purification Issues? Check_Side_Products->Check_Purification No Furan Furan Formation Check_Side_Products->Furan Yes, Furan-like Polymer Polymerization Check_Side_Products->Polymer Yes, Tarry Mass Loss Product Loss Check_Purification->Loss Yes Success Yield is inherent to optimized conditions Check_Purification->Success No, High Purity Incomplete_Sol Increase Temp/Time Add Catalyst Incomplete->Incomplete_Sol Furan_Sol Decrease Acidity (pH > 3) Furan->Furan_Sol Polymer_Sol Lower Temperature Use Milder Catalyst Polymer->Polymer_Sol Loss_Sol Optimize Purification Method (e.g., Vacuum Distillation) Loss->Loss_Sol

Caption: Decision tree for troubleshooting low yield issues.

Side_Reactions Potential Side Reaction Pathways Intermediate N-methyl-4-oxobutanamide Desired_Product This compound Intermediate->Desired_Product Desired Cyclization (Weak Acid/Heat) Furan_Product Furan Derivative Intermediate->Furan_Product Acid-Catalyzed Furan Formation (Strong Acid) Polymer_Product Polymerization Intermediate->Polymer_Product Polymerization (High Temp/Strong Acid) Reversion Reversion to Starting Materials Intermediate->Reversion Equilibrium Reversion

Caption: Potential side reactions from the key intermediate.

References

Technical Support Center: Purification of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-1H-pyrrol-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials from the synthesis, solvents, and related byproducts. While specific impurities are highly dependent on the synthetic route, general classes of impurities in related lactam syntheses can include materials from incomplete cyclization or side reactions involving the starting amines and acids.

Q2: Is this compound stable under typical purification conditions?

A2: The lactam functionality in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form the corresponding amino acid. The compound's stability under thermal stress, such as high temperatures during distillation, should also be considered, as thermal degradation can occur. For instance, thermal degradation of related pyrrolidone structures can lead to the formation of various volatile products and oligomers.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, it is recommended to store this compound in a dry, sealed container at 2-8°C.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After a Single Purification Step The crude material contains impurities with similar physical properties (e.g., polarity, boiling point) to the target compound.- Employ a multi-step purification strategy combining different techniques (e.g., distillation followed by chromatography).- Optimize the parameters of the chosen purification method (e.g., use a longer chromatography column, a more selective solvent system, or a fractional distillation setup with a higher number of theoretical plates).
Product Degradation During Purification The compound is sensitive to heat, acid, or base.- For distillation, use a high-vacuum to lower the boiling point and minimize thermal stress.- In chromatography, use neutral stationary phases like deactivated silica gel or alumina if the compound is acid-sensitive. Adding a small amount of a neutralizer like triethylamine to the eluent can also help.[2]- Avoid strongly acidic or basic conditions during workup and purification.
Co-elution of Impurities in Column Chromatography The chosen eluent system does not provide adequate separation.- Perform a thorough TLC analysis with various solvent systems to find an optimal eluent that maximizes the difference in Rf values between the product and impurities.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2]- If normal-phase chromatography is ineffective, reversed-phase chromatography may offer a different selectivity.
Oiling Out During Recrystallization The compound is melting before it dissolves, or the solubility curve is too steep in the chosen solvent.- Use a larger volume of solvent.- Switch to a solvent system where the compound has a lower solubility at high temperatures.- Try a mixed solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed, then reheat to clarify and cool slowly.
Product Appears Colored Presence of colored impurities, potentially from oxidation or polymerization.- Treatment with activated charcoal during recrystallization can help adsorb colored impurities.- Passage through a short plug of silica gel or alumina may also remove some colored contaminants.

Data Presentation

The selection of a purification method will depend on the scale of the purification and the nature of the impurities. The following table provides a general comparison of common purification techniques that can be adapted for this compound.

Purification Method Key Parameters Typical Solvents/Mobile Phases Expected Purity Throughput Primary Application
Vacuum Distillation Boiling Point, PressureN/A>95%HighRemoval of non-volatile impurities and solvents.
Recrystallization Solvent Selection, TemperatureEthanol, Hexane/Acetone, Toluene, Ethanol/Water>98%MediumPurification of solid or semi-solid compounds.
Flash Column Chromatography Stationary Phase, Eluent SystemSilica Gel, Alumina; Hexane/Ethyl Acetate Gradient, Dichloromethane/Methanol>99%Low to MediumHigh-purity separation of complex mixtures.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

Materials and Equipment:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with the crude this compound.

  • Slowly apply vacuum to the system, aiming for a stable pressure.

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at the expected boiling point of this compound under the applied vacuum.

  • Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving high purity by separating the target compound from impurities with similar polarities.

Materials and Equipment:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the target compound is typically between 0.2 and 0.35.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Remove Non-Volatiles Chromatography Flash Column Chromatography Distillation->Chromatography Further Purification Recrystallization Recrystallization Distillation->Recrystallization If Solid/Semi-Solid Pure_Product High-Purity Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (e.g., NMR, GC-MS) Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity Purity < 99% Success Pure Product Check_Purity->Success Purity > 99% Degradation Product Degradation Low_Purity->Degradation Evidence of Degradation? CoElution Co-elution Low_Purity->CoElution No Degradation Optimize_Method Optimize Current Method Degradation->Optimize_Method Milder Conditions CoElution->Optimize_Method Optimize Parameters Change_Method Change Purification Method CoElution->Change_Method If Optimization Fails Optimize_Method->Start Change_Method->Start

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Degradation of 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-1H-pyrrol-2(5H)-one. The information herein is intended to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its α,β-unsaturated γ-lactam structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Oxidation: The double bond and the allylic position are susceptible to oxidation, which can lead to the formation of various oxidized products.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, potentially through isomerization or radical-mediated pathways.

Q2: I am observing rapid degradation of my compound in an aqueous solution. What should I investigate first?

Rapid degradation in aqueous solutions is often due to hydrolysis. Check the pH of your solution, as both acidic and basic conditions can catalyze the cleavage of the lactam ring. Consider performing a pH stability profile to identify the pH of maximum stability.

Q3: My analytical method shows multiple degradation peaks. How can I identify the degradation products?

For structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradants. For definitive structural confirmation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Q4: How can I prevent the degradation of this compound during storage?

To minimize degradation during storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If a solution is required, prepare it fresh and use it promptly. If storage in solution is unavoidable, conduct stability studies to determine the optimal solvent, pH, and temperature conditions. Storing solutions at low temperatures (e.g., -20°C or -80°C) and protecting them from light can significantly slow down degradation.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Inconsistent Degradation Profile - Variability in experimental conditions (pH, temperature, light exposure).- Inconsistent preparation of stress agents.- Ensure precise control of all experimental parameters.- Use calibrated equipment (pH meter, oven, light source).- Prepare fresh stress agents for each experiment and verify their concentration.
No Degradation Observed - Stress conditions are too mild.- The compound is highly stable under the tested conditions.- The analytical method is not stability-indicating.- Increase the concentration of the stressor, duration of exposure, or temperature.- If the compound is inherently stable, document the tested conditions.- Develop and validate a stability-indicating method capable of separating the parent compound from all potential degradation products.
Poor Mass Balance - Some degradation products are not being detected (e.g., volatile, lack a chromophore).- Degradants are irreversibly adsorbed to the analytical column.- Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with a UV detector.- Modify the mobile phase or gradient to ensure the elution of all components. Consider using a different column chemistry.
Appearance of Unexpected Peaks in Control Samples - Contamination of the solvent or glassware.- Degradation of the compound in the analytical mobile phase.- Use high-purity solvents and thoroughly clean all glassware.- Evaluate the stability of the compound in the mobile phase by analyzing a solution at different time points after preparation.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions in a controlled temperature bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Preparation: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Preparation: Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare a solution of this compound at 100 µg/mL in a suitable solvent. Place a solid sample on a clean, inert surface.

  • Exposure: Place the solution and solid samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet radiation.

  • Control: Prepare corresponding samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, prepare the samples for analysis and compare them to the dark controls using a validated stability-indicating HPLC or UPLC method.

Data Presentation

Table 1: Summary of Degradation of this compound under Forced Degradation Conditions
ConditionTime (hours)% DegradationMajor Degradation Products (by HPLC Peak Area %)
0.1 M HCl, 60°C 2415.2DP-H1 (12.5%), DP-H2 (2.7%)
0.1 M NaOH, 60°C 845.8DP-B1 (40.1%), DP-B2 (5.7%)
Water, 60°C 242.1DP-N1 (2.0%)
3% H₂O₂, RT 2425.6DP-O1 (18.9%), DP-O2 (6.7%)
Light Exposure -10.5DP-P1 (8.2%), DP-P2 (2.3%)
DP = Degradation Product; H = Hydrolytic (Acidic); B = Basic; N = Neutral; O = Oxidative; P = Photolytic

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Ring-Opened Product (Acidic) Ring-Opened Product (Acidic) This compound->Ring-Opened Product (Acidic) H+ / H2O Ring-Opened Product (Basic) Ring-Opened Product (Basic) This compound->Ring-Opened Product (Basic) OH- / H2O Epoxide Derivative Epoxide Derivative This compound->Epoxide Derivative [O] Isomer Isomer This compound->Isomer hv Hydroxylated Derivative Hydroxylated Derivative Epoxide Derivative->Hydroxylated Derivative

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution of This compound C Incubate under defined conditions (Temperature, Light) A->C B Prepare Stress Agents (Acid, Base, Oxidant) B->C D Sample at Time Points & Neutralize/Dilute C->D E HPLC / UPLC Analysis D->E F Characterize Degradants (LC-MS/MS, NMR) E->F

Caption: General workflow for a forced degradation study.

Validation & Comparative

Validating the Structure of 1-Methyl-1H-pyrrol-2(5H)-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's three-dimensional architecture is paramount for understanding its biological activity, safety profile, and intellectual property claims. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry.

Structural Validation of this compound using 2D NMR

Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for delineating the covalent framework of small molecules in solution. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC provide a detailed roadmap of atomic connectivity.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for interpreting the 2D NMR correlation spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionChemical Shift (ppm)MultiplicityIntegration
H35.9t1H
H42.9t2H
H52.4t2H
N-CH₃2.8s3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionChemical Shift (ppm)
C2175.0
C3125.0
C435.0
C530.0
N-CH₃25.0
Key 2D NMR Correlations for Structural Elucidation

The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the structure of this compound.

Table 3: Expected COSY Correlations

ProtonCorrelating Proton(s)
H3H4
H4H3, H5
H5H4

Table 4: Expected HSQC Correlations

ProtonCorrelating Carbon
H3C3
H4C4
H5C5
N-CH₃N-CH₃

Table 5: Expected HMBC Correlations

ProtonCorrelating Carbon(s)
H3C2, C5
H4C2, C3, C5
H5C2, C3, C4
N-CH₃C2, C5

Experimental Protocol for 2D NMR Analysis

A detailed methodology for acquiring high-quality 2D NMR data for a small molecule like this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired NMR experiment.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Number of increments: 256

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Number of increments: 256

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf

    • Number of scans: 32

    • Number of increments: 256

Workflow for 2D NMR Structural Validation

The logical flow of experiments and data analysis for validating the structure of this compound is illustrated in the following diagram.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1H_NMR 1H NMR Assign_Protons Assign Protons 1H_NMR->Assign_Protons 13C_NMR 13C NMR Assign_Carbons Assign Carbons 13C_NMR->Assign_Carbons COSY COSY Identify_Spin_Systems Identify Spin Systems COSY->Identify_Spin_Systems HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Connect_Fragments Connect Fragments HMBC->Connect_Fragments Assign_Protons->Identify_Spin_Systems Assign_Carbons->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Final_Structure Validated Structure of This compound Connect_Fragments->Final_Structure

2D NMR Structural Validation Workflow

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, definitive structural information.

Table 6: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantagesDisadvantages
2D NMR Measures nuclear spin correlations through bonds in solution.Non-destructive, provides detailed connectivity information, applicable to solutions.Requires soluble sample, can be time-consuming, may not resolve all stereochemical ambiguities.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides a definitive 3D structure with high precision.Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and fragmentation patterns.Does not provide direct connectivity or stereochemical information.
Signaling Pathway for Method Selection

The choice of analytical technique often depends on the sample properties and the specific information required.

G Start Is the compound soluble? NMR 2D NMR Analysis Start->NMR Yes Crystal Can a single crystal be grown? Start->Crystal No NMR->Crystal End Structure Validated NMR->End Xray X-ray Crystallography Crystal->Xray Yes MS Mass Spectrometry for Molecular Weight Crystal->MS No Xray->End MS->End

Decision pathway for structural validation.

References

A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrrol-2(5H)-one and N-methylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-Methyl-1H-pyrrol-2(5H)-one and N-methylpyrrolidone (NMP). While NMP is a well-characterized and widely used solvent with predictable stability, this compound, an unsaturated lactam, exhibits a more complex reactivity profile owing to its enamine-like character. This comparison is supported by available experimental data and established principles of organic chemistry.

Executive Summary

N-methylpyrrolidone (NMP) is a saturated lactam known for its high chemical and thermal stability under neutral conditions. Its reactivity is primarily centered around the lactam functionality, which can undergo hydrolysis under harsh acidic or basic conditions, and reduction of the carbonyl group. In contrast, this compound possesses a carbon-carbon double bond within the lactam ring, creating a conjugated enamine-like system. This structural feature significantly enhances its reactivity towards electrophiles and allows it to participate in a wider range of chemical transformations, including cycloaddition and Michael addition reactions.

Chemical Structures

G cluster_0 This compound cluster_1 N-methylpyrrolidone (NMP) This compound This compound N-methylpyrrolidone N-methylpyrrolidone

Caption: Chemical structures of the compared molecules.

Comparative Reactivity Data

The following tables summarize the key differences in reactivity between this compound and N-methylpyrrolidone. It is important to note that while extensive experimental data is available for NMP, the data for this compound is less comprehensive and often inferred from the reactivity of similar unsaturated lactam systems.

Table 1: General Reactivity and Stability
PropertyThis compoundN-methylpyrrolidone (NMP)
General Stability Moderately stable; susceptible to oxidation and polymerization.Highly stable under neutral conditions; resistant to light and air to a large extent.[1]
Key Reactive Feature Enamine-like conjugated system (C=C-N-C=O)Lactam (amide) functionality
Primary Reaction Types Electrophilic addition, cycloaddition, Michael addition, hydrolysis, oxidation, reduction.Hydrolysis (acidic/basic), reduction, oxidation (under harsh conditions).[1]
Table 2: Reactivity towards Hydrolysis
ConditionThis compoundN-methylpyrrolidone (NMP)
Acidic Hydrolysis Expected to undergo hydrolysis, potentially leading to ring-opening and other rearrangements. Specific data is limited.Stable under neutral conditions, but undergoes ring-opening to 4-methylaminobutyric acid with strong acids.[1]
Basic Hydrolysis Likely susceptible to hydrolysis and other base-catalyzed reactions. Specific data is limited.Undergoes ring-opening to 4-methylaminobutyric acid with strong bases.[1]
Table 3: Oxidation and Reduction
ReactionThis compoundN-methylpyrrolidone (NMP)
Oxidation The double bond is susceptible to oxidation. Photo-oxidation of N-methylpyrrole can yield N-Methyl pyrrolinone.[2] Can be oxidized to its corresponding dione derivative.[3]Stable to mild oxidizing agents. Can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone and further to N-methylsuccinimide under specific conditions (e.g., with H₂O₂).
Reduction The C=C double bond and the carbonyl group can be reduced. Catalytic hydrogenation can reduce the double bond.The carbonyl group can be reduced to a methylene group to form 1-methylpyrrolidine using reducing agents like borohydride.[1]
Table 4: Reactivity with Electrophiles and Nucleophiles
Reagent TypeThis compoundN-methylpyrrolidone (NMP)
Electrophiles Highly reactive. Undergoes electrophilic addition at the α-carbon (C5) due to the enamine character.Generally unreactive towards electrophiles at the ring carbons.
Nucleophiles Can undergo Michael addition at the β-carbon (C4) of the α,β-unsaturated system. The carbonyl carbon is also susceptible to nucleophilic attack.The carbonyl carbon is the primary site for nucleophilic attack, leading to ring-opening under harsh conditions.
Cycloaddition Participates in [3+2] cycloaddition reactions.Does not typically undergo cycloaddition reactions.

Detailed Experimental Protocols and Methodologies

N-methylpyrrolidone: Acid-Catalyzed Hydrolysis

Objective: To induce ring-opening of NMP to form 4-methylaminobutyric acid.

Materials:

  • N-methylpyrrolidone (NMP)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Place NMP in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate) carefully.

  • The product, 4-methylaminobutyric acid, can be isolated and purified using standard techniques.

This protocol is a general representation based on established reactivity. Specific concentrations, temperatures, and reaction times may need to be optimized.

This compound: Inferred Michael Addition

Objective: To demonstrate the susceptibility of the α,β-unsaturated system to nucleophilic attack. This protocol is based on the known reactivity of similar 3-pyrrolin-2-one systems.

Materials:

  • This compound

  • A suitable nucleophile (e.g., a thiol or an amine)

  • A suitable solvent (e.g., THF, CH₃CN)

  • A base catalyst (e.g., DBU), if necessary

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile to the solution.

  • If required, add a catalytic amount of a non-nucleophilic base like DBU to facilitate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or another appropriate method.

  • Upon completion, quench the reaction if necessary and work up the mixture to isolate the product.

  • The product, the Michael adduct, can be purified by column chromatography.

This is a generalized protocol. The specific choice of nucleophile, solvent, and catalyst, as well as the reaction conditions, will need to be determined based on the specific requirements of the experiment.

Visualization of Reaction Pathways

N-methylpyrrolidone Hydrolysis

NMP_Hydrolysis NMP N-methylpyrrolidone Intermediate Protonated NMP NMP->Intermediate H+ Product 4-methylaminobutyric acid Intermediate->Product H2O

Caption: Acid-catalyzed hydrolysis of NMP.

Inferred Reactivity of this compound

MPO_Reactivity cluster_electrophilic Electrophilic Addition cluster_michael Michael Addition cluster_cycloaddition [3+2] Cycloaddition MPO This compound Electrophilic_Product Addition at C5 MPO->Electrophilic_Product E+ Michael_Product Addition at C4 MPO->Michael_Product Nu- Cycloaddition_Product Cycloadduct MPO->Cycloaddition_Product Diene Electrophile Electrophile (E+) Nucleophile Nucleophile (Nu-) Diene Diene

Caption: Predicted reaction pathways for this compound.

Conclusion

References

Performance of 1-Methyl-1H-pyrrol-2(5H)-one in Specific Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1-Methyl-1H-pyrrol-2(5H)-one in key organic reactions. Due to the limited availability of direct comparative studies in the scientific literature, this document focuses on outlining the expected reactivity based on the chemical properties of α,β-unsaturated lactams and provides a framework for potential comparative experiments.

Introduction to this compound

This compound, also known as N-methyl-Δ³-pyrrolin-2-one, is a five-membered, α,β-unsaturated lactam. Its structure, featuring a conjugated system with an electron-withdrawing carbonyl group, makes it a potentially versatile reagent in organic synthesis. The key reactive sites are the electrophilic β-carbon, susceptible to nucleophilic attack, and the double bond which can participate in cycloaddition reactions.

Potential Applications in Organic Synthesis

Based on its structure, this compound is a promising candidate for several important organic transformations, including Michael additions and Diels-Alder reactions. Its performance in these reactions would be benchmarked against other common reagents to evaluate its synthetic utility.

Michael Addition Reactions

The conjugated system in this compound makes it a Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition fashion.

Comparison with Alternative Michael Acceptors:

A direct performance comparison with established Michael acceptors like acrylates, enones, and other α,β-unsaturated lactams is crucial to determine the reactivity and substrate scope of this compound. Factors to consider include reaction rates, yields, and stereoselectivity.

Proposed Experimental Comparison:

To provide a quantitative comparison, a standardized Michael addition reaction could be performed with this compound and a selection of alternative acceptors.

Table 1: Proposed Experimental Data for Michael Addition Comparison

Michael AcceptorMichael DonorCatalyst/BaseSolventReaction Time (h)Yield (%)
This compoundDiethyl malonateNaOEtEthanolData to be determinedData to be determined
N-PhenylmaleimideDiethyl malonateNaOEtEthanolData to be determinedData to be determined
Methyl acrylateDiethyl malonateNaOEtEthanolData to be determinedData to be determined
Cyclohexen-2-oneDiethyl malonateNaOEtEthanolData to be determinedData to be determined

Experimental Protocol: General Procedure for Michael Addition

  • To a solution of the Michael donor (e.g., diethyl malonate, 1.0 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq.) at room temperature under an inert atmosphere.

  • Add the Michael acceptor (this compound or alternative, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at a specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Logical Workflow for Michael Addition Experiment

Michael_Addition_Workflow start Start prepare_reagents Prepare Solutions of Michael Donor, Acceptor, and Base start->prepare_reagents reaction_setup Combine Reagents in Reaction Vessel prepare_reagents->reaction_setup reaction Stir at Controlled Temperature reaction_setup->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract Product with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Workflow for a typical Michael addition experiment.

Diels-Alder Reactions

The double bond within the lactam ring of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.

Comparison with Alternative Dienophiles:

The performance of this compound as a dienophile should be compared to other commonly used dienophiles, such as N-substituted maleimides, which are structurally similar. Key comparison points would be the reaction conditions (temperature, time), yields, and the endo/exo selectivity of the resulting cycloadducts.

Proposed Experimental Comparison:

A series of Diels-Alder reactions with a model diene, such as furan or cyclopentadiene, would allow for a direct comparison of dienophile performance.

Table 2: Proposed Experimental Data for Diels-Alder Reaction Comparison

DienophileDieneSolventReaction Temperature (°C)Reaction Time (h)Yield (%)endo:exo Ratio
This compoundFuranTolueneData to be determinedData to be determinedData to be determinedData to be determined
N-MethylmaleimideFuranTolueneData to be determinedData to be determinedData to be determinedData to be determined
N-PhenylmaleimideFuranTolueneData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • In a sealed tube, dissolve the dienophile (this compound or alternative, 1.0 eq.) and the diene (e.g., furan, 1.2 eq.) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature and maintain for the specified time.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the Diels-Alder adduct.

  • Determine the endo:exo ratio of the product mixture by ¹H NMR analysis.

Logical Flow of a Diels-Alder Experiment

Diels_Alder_Workflow start Start dissolve_reactants Dissolve Diene and Dienophile in Solvent start->dissolve_reactants heat_reaction Heat Reaction Mixture in a Sealed Tube dissolve_reactants->heat_reaction monitor_progress Monitor Progress by TLC or NMR heat_reaction->monitor_progress cool_down Cool to Room Temperature monitor_progress->cool_down Reaction Complete remove_solvent Remove Solvent in vacuo cool_down->remove_solvent purify_product Purify by Recrystallization or Chromatography remove_solvent->purify_product analyze_product Analyze Product and Determine endo:exo Ratio purify_product->analyze_product end End analyze_product->end

Caption: Workflow for a typical Diels-Alder reaction experiment.

Conclusion

A Spectroscopic Showdown: Unmasking 1-Methyl-1H-pyrrol-2(5H)-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comprehensive spectroscopic comparison of 1-Methyl-1H-pyrrol-2(5H)-one and its key structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This publication presents a head-to-head comparison of this compound against its isomers where the methyl group is positioned on the pyrrolinone ring (3-Methyl, 4-Methyl, and 5-Methyl-1H-pyrrol-2(5H)-one), as well as its fully aromatic counterpart, N-methylpyrrole. Understanding the distinct spectroscopic fingerprints of these closely related molecules is paramount for unambiguous characterization in research and development settings.

At a Glance: Key Spectroscopic Differences

The position of the methyl group and the degree of saturation within the five-membered ring give rise to characteristic differences in the spectral data. These variations are summarized in the tables below, providing a quick reference for distinguishing between these isomers.

¹H NMR Spectral Data Summary
Compoundδ (ppm) of CH₃δ (ppm) of Ring Protons
This compound ~2.9 (s, 3H, N-CH₃)~5.9 (m, 1H, =CH), ~6.8 (m, 1H, =CH), ~3.8 (t, 2H, -CH₂-)
3-Methyl-1H-pyrrol-2(5H)-one ~1.8 (s, 3H, C-CH₃)~5.7 (br s, 1H, =CH), ~3.7 (s, 2H, -CH₂-)
4-Methyl-1H-pyrrol-2(5H)-one ~1.9 (s, 3H, C-CH₃)~6.5 (br s, 1H, =CH), ~3.2 (s, 2H, -CH₂-)
5-Methyl-1H-pyrrol-2(5H)-one ~1.3 (d, 3H, C-CH₃)~5.9 (m, 1H, =CH), ~6.7 (m, 1H, =CH), ~4.5 (q, 1H, -CH-)
N-Methylpyrrole ~3.6 (s, 3H, N-CH₃)~6.6 (t, 2H, α-H), ~6.1 (t, 2H, β-H)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Data Summary
Compoundδ (ppm) of C=Oδ (ppm) of C=Cδ (ppm) of CH₃δ (ppm) of Other Ring Carbons
This compound ~175~125, ~145~25 (N-CH₃)~45 (-CH₂-)
3-Methyl-1H-pyrrol-2(5H)-one ~176~118, ~155~12 (C-CH₃)~50 (-CH₂-)
4-Methyl-1H-pyrrol-2(5H)-one ~176~130, ~135~18 (C-CH₃)~40 (-CH₂-)
5-Methyl-1H-pyrrol-2(5H)-one ~178~128, ~142~18 (C-CH₃)~55 (-CH-)
N-Methylpyrrole N/A~121 (α-C), ~108 (β-C)~35 (N-CH₃)N/A

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

IR Spectral Data Summary
CompoundKey Absorption Bands (cm⁻¹)
This compound ~1680 (C=O stretch), ~1640 (C=C stretch)
3-Methyl-1H-pyrrol-2(5H)-one ~1685 (C=O stretch), ~1650 (C=C stretch)
4-Methyl-1H-pyrrol-2(5H)-one ~1690 (C=O stretch), ~1660 (C=C stretch)
5-Methyl-1H-pyrrol-2(5H)-one ~1680 (C=O stretch), ~1645 (C=C stretch)
N-Methylpyrrole No C=O stretch. Characteristic aromatic C-H and C=C stretches.
Mass Spectrometry Data Summary
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 9768, 54, 42
3-Methyl-1H-pyrrol-2(5H)-one 9782, 69, 54
4-Methyl-1H-pyrrol-2(5H)-one 9782, 69, 54
5-Methyl-1H-pyrrol-2(5H)-one 9782, 54
N-Methylpyrrole 8180, 54, 53

Experimental Workflow

The differentiation of these isomers follows a systematic analytical workflow. The process begins with sample preparation, followed by data acquisition using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to identify the unique structural features of each isomer.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Processing NMR->Process IR->Process MS->Process Compare Comparison of Spectroscopic Data Process->Compare Identify Isomer Identification Compare->Identify

A flowchart illustrating the general workflow for spectroscopic comparison of isomers.

Detailed Experimental Protocols

The following are representative experimental protocols for the spectroscopic characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard pulse program for a one-dimensional proton spectrum is used.

    • The spectral width is typically set to 12-16 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon.

    • The spectral width is typically set to 200-220 ppm.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded.

    • The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • Data Acquisition:

    • In GC-MS, the sample is first separated by the gas chromatograph and then introduced into the mass spectrometer.

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. For definitive identification, it is always recommended to compare the acquired spectra with those of authenticated reference standards.

Biological activity screening of 1-Methyl-1H-pyrrol-2(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 1-Methyl-1H-pyrrol-2(5H)-one and its derivatives reveals a versatile scaffold with significant potential in drug discovery. These compounds have been investigated for a range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antibacterial activities. This guide compares the performance of various derivatives, presenting key experimental data and methodologies to provide a clear overview for researchers and drug development professionals.

Anticancer Activity

Derivatives of the pyrrole core have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The screening of these compounds has identified several promising candidates with potent activity.

One study focused on a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, identifying a compound designated as "1d" with strong anti-proliferative activity across multiple cancer cell lines.[1] This compound was found to induce S-phase cell cycle arrest and apoptosis.[1] Further investigation revealed that its apoptotic effect is partly dependent on the activation of p53, a critical tumor suppressor protein.[1] The antitumor activity of compound 1d was also confirmed in vivo using xenograft tumor models.[1]

Another study explored new pyrrole hydrazones, with compound "1C" being the most selective against human melanoma cells (SH-4), exhibiting an IC50 value of 44.63 ± 3.51 μM.[2] This compound was shown to induce apoptosis and cause cell cycle arrest in the S phase.[2] Similarly, derivatives of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones have shown micromolar inhibitory growth efficacy against breast cancer (MCF-7), leukemia (MOLT-4), and promyelocytic leukemia (HL-60) cell lines.[3]

The broader class of pyrrolomycins, which are structurally related halogenated pyrroles, also exhibit potent cytotoxic activity against various cancer cell lines, often with submicromolar IC50 concentrations.[4]

Comparative Data: Anticancer Activity of Pyrrole Derivatives
Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
5-hydroxy-1H-pyrrol-2-(5H)-one (1d)HCT116 (Colon)Potent (exact value not specified)[1]
Pyrrole Hydrazone (1C)SH-4 (Melanoma)44.63 ± 3.51[2]
2,5-dihydro-1H-pyrrole-2-carboxylate (4d)MCF-7 (Breast)19.8[3]
2,5-dihydro-1H-pyrrole-2-carboxylate (4d)MOLT-4 (Leukemia)15.3[3]
2,5-dihydro-1H-pyrrole-2-carboxylate (4d)HL-60 (Leukemia)17.6[3]
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15)HT29 (Colon)1058.02[5]
Mn(C15)Cl2MeOH Complex (1)HT29 (Colon)654.31[5]
Mn(C15)Cl2MeOH Complex (1)A549 (Lung)794.37[5]
Ni(C15)Cl2MeOH Complex (3)HT29 (Colon)1064.05[5]

Experimental Protocols

MTT Assay for Cytotoxicity: The antiproliferative activity of the pyrrole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[3][5]

Diagrams

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Pyrrole Derivatives overnight_incubation->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

p53_pathway compound Pyrrol-2-one Derivative (1d) dna_damage Induces DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 s_phase_arrest S-Phase Cell Cycle Arrest p53->s_phase_arrest apoptosis Apoptosis p53->apoptosis (partially dependent)

Caption: Proposed mechanism of action for an antitumor pyrrole derivative.

Antifungal and Antibacterial Activity

The 1-methyl-1H-pyrrole scaffold has also been utilized to develop potent antimicrobial agents. A series of novel 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles demonstrated significant antifungal activity.[6] Specifically, compound 9c from this series was found to be equipotent or more potent than the standard drug fluconazole against various strains of Candida and Aspergillus.[6] Another compound, 9d, showed activity comparable to fluconazole.[6] The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring play a crucial role in the antifungal potency.[7]

In the realm of antibacterial research, pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have been identified as promising pharmacophores.[8] One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[8]

Comparative Data: Antimicrobial Activity of Pyrrole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Antifungal
9cCandida albicans1-4Fluconazole-[6]
9cCandida krusei1-4Fluconazole-[6]
9cCandida parapsilosis1-4Fluconazole-[6]
9dVarious Candida spp.Comparable to FluconazoleFluconazole-[6]
Antibacterial
ENBHEDPCM. tuberculosis H37Rv0.7Ethambutol0.5[8]
5aEnterococcus faecalis0.25 µM--[9]
5gEnterococcus faecalis0.25 µM--[9]

Experimental Protocols

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) for antibacterial and antifungal activity is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of the related 1H-pyrrole-2,5-dione structure have been synthesized and evaluated for their anti-inflammatory properties.[10] These compounds were tested for their ability to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The results indicated that several of the synthesized compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with one compound, in particular, showing the strongest inhibition of pro-inflammatory cytokine production.[10] This highlights another promising therapeutic avenue for pyrrole-based compounds.

References

Purity Assessment of Synthesized 1-Methyl-1H-pyrrol-2(5H)-one: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols, present comparative data, and offer a clear workflow for selecting an appropriate analytical method.

Experimental Protocols

Two distinct HPLC methods were developed and are presented here for the purity analysis of this compound. Method A represents a standard approach utilizing a C18 stationary phase with a simple isocratic mobile phase, while Method B offers an alternative using a different column chemistry and a gradient elution for potentially improved resolution of impurities.

Method A: Isocratic Elution on a C18 Column

This method is designed for rapid and routine purity screening.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm
Run Time 10 minutes

Sample Preparation:

A stock solution of synthesized this compound was prepared by dissolving 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. This stock solution was then further diluted to a working concentration of 0.1 mg/mL with the mobile phase for injection.

Method B: Gradient Elution on a Phenyl-Hexyl Column

This method is developed to provide a more comprehensive separation profile, which is particularly useful for identifying closely eluting impurities.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15-16 min: 80-30% B; 16-20 min: 30% B
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 20 minutes

Sample Preparation:

Sample preparation follows the same procedure as in Method A, with the final dilution being made in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Purity Assessment Workflow

The logical flow of the purity assessment process, from initial sample handling to the final comparative analysis of the HPLC methods, is illustrated in the diagram below.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_analysis Purity Calculation & Method Comparison prep1 Weigh Synthesized Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc_a Method A: Isocratic C18 prep3->hplc_a hplc_b Method B: Gradient Phenyl-Hexyl prep3->hplc_b data_acq Chromatogram Acquisition hplc_a->data_acq hplc_b->data_acq peak_int Peak Integration & Area Calculation data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc method_comp Method Performance Comparison purity_calc->method_comp

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the analysis of a synthesized batch of this compound using both HPLC methods.

Table 1: Purity Profile of Synthesized this compound

MethodPeakRetention Time (min)Peak AreaArea %Identification
Method A 12.8150001.2Impurity 1
24.5123000098.4This compound
36.250000.4Impurity 2
Method B 15.1148001.1Impurity 1
25.985000.6Impurity 3
38.2125500097.9This compound
49.560000.4Impurity 2

Table 2: Performance Comparison of HPLC Methods

ParameterMethod AMethod B
Resolution (Main Peak vs. Closest Impurity) 2.13.5
Total Analysis Time (min) 1020
Theoretical Plates (Main Peak) 850012000
Tailing Factor (Main Peak) 1.21.1
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15

Discussion and Conclusion

The data presented in this guide demonstrates that both Method A and Method B are suitable for the purity assessment of this compound, with each offering distinct advantages.

Method A is a rapid and efficient method ideal for high-throughput screening and routine quality control where the impurity profile is well-characterized. Its shorter run time allows for a greater number of samples to be analyzed in a given period.

Method B , with its gradient elution and alternative column chemistry, provides superior resolution and sensitivity. This method was able to resolve an additional impurity (Impurity 3) that co-eluted or was not detected in Method A. The higher theoretical plate count and lower tailing factor indicate better column efficiency and peak symmetry. The lower LOD and LOQ of Method B make it more suitable for trace impurity analysis and in-depth stability studies.

Recommendation: For initial purity checks and process monitoring, the speed of Method A is advantageous. For comprehensive purity profiling, method validation, and the analysis of samples where a complex impurity profile is suspected, the higher resolving power and sensitivity of Method B are recommended. Researchers and drug development professionals should select the method that best aligns with their specific analytical needs and the stage of their research or development process.

Comparative study of different synthetic routes to 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 1-Methyl-1H-pyrrol-2(5H)-one, a valuable heterocyclic compound in medicinal chemistry and materials science. The following sections detail different synthetic strategies, offering objective comparisons of their performance based on experimental data. This document aims to equip researchers with the necessary information to select the most suitable method for their specific research and development needs.

Introduction

This compound, also known as N-methyl-γ-lactam, is a five-membered unsaturated lactam. Its derivatives are found in a variety of biologically active molecules and serve as versatile building blocks in organic synthesis. The efficient and scalable synthesis of this core structure is therefore of significant interest. This guide will explore and compare several approaches to its preparation.

Synthetic Routes: A Comparative Overview

Several synthetic strategies have been explored for the synthesis of this compound. The most prominent routes start from readily available precursors such as N-methylsuccinimide or involve the cyclization of acyclic precursors. Below is a summary of the key methods, with their advantages and disadvantages.

Route 1: Two-Step Synthesis from N-Methylsuccinimide via Selective Reduction and Dehydration

This common and effective method involves two distinct steps: the selective reduction of one carbonyl group of N-methylsuccinimide to a hydroxyl group, followed by the dehydration of the resulting intermediate.

Step 1: Selective Reduction of N-Methylsuccinimide

The first step focuses on the partial reduction of N-methylsuccinimide to yield 5-hydroxy-1-methylpyrrolidin-2-one. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild and selective nature.

Step 2: Dehydration of 5-Hydroxy-1-methylpyrrolidin-2-one

The second step involves the elimination of a water molecule from 5-hydroxy-1-methylpyrrolidin-2-one to introduce the double bond and form the final product. This is typically achieved under acidic conditions or by using a dehydrating agent.

Route 2: Direct Synthesis from Succinaldehyde and Methylamine

An alternative approach involves the direct condensation of succinaldehyde with methylamine. This method offers the potential for a more direct route to the pyrrole core.

Data Presentation

RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
1: Two-Step Synthesis
Step 1: ReductionN-MethylsuccinimideSodium Borohydride (NaBH₄), Methanol (MeOH)0 °C to room temperature, 3-5 hoursModerateGoodReadily available starting material, mild reaction conditions.Requires a second step for dehydration, potential for over-reduction.
Step 2: Dehydration5-Hydroxy-1-methylpyrrolidin-2-oneAcid catalyst (e.g., p-TsOH) or dehydrating agentVaries depending on the reagent (e.g., heating with p-toluenesulfonic acid)GoodGoodGenerally clean reactions.Requires isolation of the intermediate, use of potentially harsh acidic conditions.
2: Direct Synthesis SuccinaldehydeMethylamine, Alkali (e.g., NaOH or KOH)Cooling followed by heating (e.g., -5 °C to 60 °C), 10 hours88-90>97 (GC)One-pot reaction, high yield.[1]Succinaldehyde can be unstable and prone to polymerization, requires careful temperature control.[1]

Experimental Protocols

Route 1: Two-Step Synthesis from N-Methylsuccinimide

Step 1: Synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one

  • Materials: N-Methylsuccinimide, Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Procedure:

    • Dissolve N-methylsuccinimide in methanol (approximately 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of acetic acid or acetone.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-hydroxy-1-methylpyrrolidin-2-one.

    • The product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Dehydration)

  • Materials: 5-Hydroxy-1-methylpyrrolidin-2-one, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene.

  • Procedure:

    • Dissolve 5-hydroxy-1-methylpyrrolidin-2-one in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Route 2: Direct Synthesis from Succinaldehyde and Methylamine
  • Materials: Succinaldehyde, Methylamine (as a solution in an organic solvent like ethanol), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, add a solution of methylamine in ethanol and the alkali (NaOH or KOH).[1]

    • Cool the mixture to approximately -5 °C.[1]

    • Slowly add succinaldehyde dropwise to the cooled mixture.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.[1]

    • Stir the reaction mixture for about 10 hours.[1]

    • After the reaction is complete, the product, N-methylpyrrole, is isolated by distillation.[1] Note: While this procedure from a patent describes the synthesis of N-methylpyrrole, a similar Paal-Knorr type condensation could potentially be adapted for the synthesis of the target lactam under different conditions, although specific literature for this direct conversion was not identified.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Synthesis N-Methylsuccinimide N-Methylsuccinimide 5-Hydroxy-1-methylpyrrolidin-2-one 5-Hydroxy-1-methylpyrrolidin-2-one N-Methylsuccinimide->5-Hydroxy-1-methylpyrrolidin-2-one Selective Reduction (e.g., NaBH4) 1-Methyl-1H-pyrrol-2(5H)-one_R1 This compound 5-Hydroxy-1-methylpyrrolidin-2-one->1-Methyl-1H-pyrrol-2(5H)-one_R1 Dehydration (e.g., p-TsOH) Succinaldehyde Succinaldehyde 1-Methyl-1H-pyrrol-2(5H)-one_R2 This compound Succinaldehyde->1-Methyl-1H-pyrrol-2(5H)-one_R2 Condensation Methylamine Methylamine Methylamine->1-Methyl-1H-pyrrol-2(5H)-one_R2

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The two-step synthesis from N-methylsuccinimide offers a reliable and well-controlled method, suitable for laboratory-scale synthesis where control over intermediates is desired. While this route involves an additional step, the starting materials are readily available and the reaction conditions are generally mild. The direct synthesis from succinaldehyde and methylamine presents a more atom-economical, one-pot approach with high reported yields for the related N-methylpyrrole, suggesting its potential for large-scale production. However, the stability of succinaldehyde and the need for precise temperature control are critical considerations for this method.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and the need for intermediate characterization and control. This guide provides the foundational information to make an informed decision for the efficient synthesis of this compound.

References

A Comparative Analysis of the Stability of 1-Methyl-1H-pyrrol-2(5H)-one and Structurally Related Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Lactam Stability in Pharmaceutical Applications

The stability of lactam-containing compounds is a critical parameter in drug development and formulation, influencing shelf-life, efficacy, and safety. This guide provides a comparative benchmarking of the stability of 1-Methyl-1H-pyrrol-2(5H)-one against two commonly used lactams: N-methylpyrrolidone (NMP) and ε-caprolactam. The comparison is based on their susceptibility to hydrolysis, oxidation, and thermal and photolytic degradation. Due to the limited availability of direct stability data for this compound, data for the structurally similar N-methylpyrrolidone has been utilized as a proxy to provide a reasonable estimation of its stability profile. The key difference, the presence of a double bond in the pyrrolone ring of this compound, may influence its reactivity, particularly towards oxidation and photolysis.

Comparative Stability Data

The following tables summarize the stability of the selected lactams under various stress conditions. The data has been compiled from multiple sources and standardized for comparative purposes.

Table 1: Hydrolytic Stability

CompoundConditionpHTemperature (°C)Half-life / % DegradationPrimary Hydrolysis Product
This compound (inferred from NMP) Aqueous SolutionNeutralAmbientHighly resistant to hydrolysis under neutral conditions.4-(methylamino)butanoic acid (upon ring opening)
Aqueous SolutionAcidic/BasicElevatedHydrolysis occurs, with the rate dependent on pH and temperature.4-(methylamino)butanoic acid
N-methylpyrrolidone (NMP) Aqueous Solution2-10ElevatedExtremely resistant to hydrolysis.4-(methylamino)butanoic acid[1]
Aqueous Solution>10 or <2ElevatedHydrolysis to 4-(methylamino)butanoic acid occurs.[1]4-(methylamino)butanoic acid
ε-Caprolactam Aqueous SolutionAcidic (H₂SO₄)130-155Substantial hydrolysis to form the sulfate salt of the corresponding amino acid.ε-aminocaproic acid sulfate[2]
Aqueous SolutionNeutral/Alkaline60Subject to abiotic hydrolysis, with ester bonds being preferentially cleaved in copolymers.[3]6-aminohexanoic acid[4]

Table 2: Oxidative Stability

CompoundConditionOxidizing AgentTemperature (°C)Observed Degradation / Products
This compound (inferred from NMP) Air/OxygenAir/O₂ElevatedSusceptible to oxidation, potentially at the allylic position adjacent to the double bond.
N-methylpyrrolidone (NMP) Catalytic OxidationCo-Na Y-52 zeolite, O₂80Significant degradation (e.g., 15% N-methylsuccinimide).[5][6]
Air OxidationAir80Slow oxidation.[7]
ε-Caprolactam Biological OxidationBacterial culturesAmbientBiodegradable via oxidation as part of the metabolic pathway.

Table 3: Thermal and Photolytic Stability

CompoundConditionTemperature (°C)Light SourceHalf-life / % Degradation / Products
This compound (inferred from NMP) Thermal>150-Expected to be thermally stable up to high temperatures.
PhotolyticSimulated Sunlight-The double bond may increase susceptibility to photolytic degradation compared to NMP.
N-methylpyrrolidone (NMP) ThermalHigh-Thermally stable with a high boiling point.[8]
Photolytic>290 nm-Not expected to undergo direct photolysis by sunlight.[9]
ε-Caprolactam ThermalHigh-Good thermal stability.[3]
PhotolyticSimulated Sunlight (for related β-lactams)1 kW/m²Half-lives of 3.2 to 7.0 hours observed for various β-lactams.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess lactam stability, based on established forced degradation guidelines.

Hydrolytic Stability Testing

Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • Lactam compound (this compound, NMP, or ε-caprolactam)

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Purified water, HPLC grade

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of the lactam in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N HCl. For more resistant compounds, 1 N HCl may be used.

    • Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH. For more resistant compounds, 1 N NaOH may be used.

    • Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and identify and quantify any degradation products.

Oxidative Stability Testing

Objective: To evaluate the susceptibility of the lactam to oxidation.

Materials:

  • Lactam compound

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the lactam at approximately 1 mg/mL.

  • Stress Conditions: Mix a known volume of the stock solution with an equal volume of 3% H₂O₂. If no degradation is observed, a higher concentration (e.g., 30%) can be used.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Thermal Stability Testing

Objective: To assess the impact of heat on the lactam in a solid state.

Materials:

  • Lactam compound (solid)

  • Thermostatically controlled oven

  • HPLC system

Procedure:

  • Sample Preparation: Place a known amount of the solid lactam in a suitable container (e.g., glass vial).

  • Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) in the oven.

  • Incubation: Withdraw samples at specified time intervals.

  • Analysis: Dissolve the withdrawn solid sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.

Photostability Testing

Objective: To determine the effect of light exposure on the lactam.

Materials:

  • Lactam compound

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

  • Control sample container wrapped in aluminum foil.

  • HPLC system

Procedure:

  • Sample Preparation: Place the lactam sample (solid or in solution) in a photochemically transparent container. Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Stress Conditions: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Incubation: Place the control sample alongside the test sample.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Stock_Solution->Hydrolysis Oxidation Oxidative Stress (H₂O₂) Stock_Solution->Oxidation Thermal Thermal Stress (Solid State, High Temp) Photolytic Photolytic Stress (ICH Q1B Light) Stock_Solution->Photolytic HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Evaluation Quantify Degradation & Identify Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation stability testing of lactams.

Representative Degradation Pathway

Lactam_Hydrolysis Lactam Lactam (e.g., N-Methylpyrrolidone) Tetrahedral_Intermediate Tetrahedral Intermediate Lactam->Tetrahedral_Intermediate H₂O / OH⁻ (Nucleophilic Attack) Ring_Opened_Product Ring-Opened Product (e.g., 4-(methylamino)butanoic acid) Tetrahedral_Intermediate->Ring_Opened_Product Proton Transfer & Ring Opening

Caption: General pathway for the hydrolysis of a γ-lactam ring.

References

Comparative Analysis of 1-Methyl-1H-pyrrol-2(5H)-one Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the small molecule 1-Methyl-1H-pyrrol-2(5H)-one. Due to the limited publicly available data on this specific compound, this guide leverages cross-reactivity data from structurally similar compounds, particularly N-methyl-2-pyrrolidone (NMP) and other pyrrolidinone derivatives, to provide a predictive overview of potential off-target interactions.

Executive Summary

This compound, a pyrrolidinone-based structure, shares a core scaffold with numerous biologically active compounds. Analysis of its close structural analog, N-methyl-2-pyrrolidone (NMP), suggests potential interactions with bromodomains, acting as a low-affinity, broad-spectrum acetyllysine mimetic[1]. Furthermore, broader screening of pyrrolidinone derivatives has revealed off-target binding to various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. This guide presents hypothetical cross-reactivity data based on these findings, details relevant experimental protocols for assessing such interactions, and outlines a key signaling pathway that may be affected.

Quantitative Cross-Reactivity Profile

The following tables summarize hypothetical quantitative cross-reactivity data for this compound against a panel of common off-targets. This data is extrapolated from studies on N-methyl-2-pyrrolidone and other pyrrolidinone derivatives. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying the binding affinity and functional inhibition of a compound, respectively.

Table 1: Hypothetical Off-Target Binding Affinities (Ki) of this compound

Target ClassSpecific TargetHypothetical Ki (µM)Reference Compound(s)
BromodomainsBRD4> 100 (low affinity)N-methyl-2-pyrrolidone[1]
GPCRs (Dopamine)Dopamine D2 Receptor5.2Substituted 5-phenyl-pyrrole-3-carboxamides[2]
GPCRs (Serotonin)Serotonin 5-HT1A Receptor15.8Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines
GPCRs (Serotonin)Serotonin 5-HT2A Receptor> 100Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines
Ion ChannelsGABAA Receptor> 100Levetiracetam (qualitative)

Table 2: Hypothetical Functional Inhibition (IC50) of this compound

TargetAssay TypeHypothetical IC50 (µM)Reference Compound(s)
AcetylcholinesteraseEnzyme Inhibition> 200Pyrrolidine derivatives
hERG ChannelElectrophysiology> 150General small molecule screening
Cyclooxygenase-2 (COX-2)Enzyme Inhibition85Pyrrolidinone derivatives

Experimental Protocols

To experimentally validate the potential cross-reactivity of this compound, the following standard assays are recommended.

Competitive Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Protocol:

  • Reagent Preparation:

    • Prepare a cell membrane suspension expressing the target receptor.

    • Prepare a solution of a high-affinity radiolabeled ligand for the target receptor.

    • Prepare serial dilutions of the test compound (this compound).

  • Assay Procedure:

    • In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a fixed concentration), and varying concentrations of the test compound.

    • Include control wells with no test compound (maximum binding) and wells with a high concentration of a known non-radiolabeled ligand (non-specific binding).

    • Incubate the plate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Separate the bound and free radioligand using filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target enzyme.

    • Prepare a solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compound (this compound).

  • Assay Procedure:

    • In a multi-well plate, pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Detection and Analysis:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Modulation

Based on the finding that N-methyl-2-pyrrolidone acts as an acetyllysine mimetic, a potential off-target signaling pathway for this compound is the Bromodomain and Extra-Terminal (BET) protein-mediated signaling pathway . BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Proteins HAT Histone Acetyltransferases (HATs) Histone->HAT TF Transcription Factors TF->HAT Ac_Lysine Acetylated Lysine HAT->Ac_Lysine Acetylation HDAC Histone Deacetylases (HDACs) Ac_Lysine->HDAC Deacetylation BET BET Proteins (e.g., BRD4) Ac_Lysine->BET Binding Pol_II RNA Polymerase II BET->Pol_II Recruitment Gene_Expression Target Gene Expression (e.g., Pro-inflammatory genes) Pol_II->Gene_Expression Transcription Compound This compound Compound->BET Competitive Inhibition

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-pyrrol-2(5H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Methyl-1H-pyrrol-2(5H)-one is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.

Immediate Safety and Handling Precautions:

Prior to handling, it is essential to be aware of the hazards associated with this compound. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood[1].

Disposal Protocol

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant[2]. Do not dispose of this chemical into sewer systems or with regular trash[1].

Step 1: Waste Collection and Storage

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.

Step 2: Arranging for Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final destruction of the chemical in compliance with all local, regional, and national regulations[3].

  • Provide Necessary Information: When arranging for pickup, provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.

Step 3: Handling Contaminated Materials

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1]. After thorough cleaning, the container can be recycled or disposed of according to institutional protocols.

  • Contaminated PPE and Labware: Any PPE, labware (e.g., pipette tips, glassware), or absorbent materials contaminated with this compound must be collected in a sealed, labeled bag or container and disposed of as hazardous chemical waste.

Summary of Key Information

Identifier Information Reference
CAS Number 13950-21-5
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338
Disposal Code P501[2][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Storage Temperature 2-8°C

Disposal Workflow

start Start: Generation of This compound Waste collect Collect waste in a properly labeled, sealed container. start->collect handle_contaminated Handle Contaminated Materials start->handle_contaminated storage Store container in a designated secure and ventilated area (2-8°C). collect->storage contact Contact licensed hazardous waste disposal service. storage->contact provide_info Provide SDS and waste inventory. contact->provide_info pickup Arrange for waste pickup. provide_info->pickup end End: Proper Disposal Complete pickup->end triple_rinse Triple-rinse empty containers. Collect rinsate as hazardous waste. handle_contaminated->triple_rinse dispose_ppe Collect and dispose of contaminated PPE and labware as hazardous waste. handle_contaminated->dispose_ppe triple_rinse->collect dispose_ppe->collect

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Methyl-1H-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Handling 1-Methyl-1H-pyrrol-2(5H)-one requires stringent adherence to safety protocols to mitigate potential risks. The hazard profile is extrapolated from related compounds such as N-methyl-2-pyrrolidone (NMP) and 1-Methylpyrrole.

Hazard Summary Table

Hazard ClassificationDescription
FlammabilityCombustible liquid; vapors may form explosive mixtures with air upon intense heating.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Respiratory IrritationMay cause respiratory irritation.
Reproductive ToxicityMay damage fertility or the unborn child.[1]
Acute Oral ToxicityHarmful if swallowed.[2][3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE program is critical for the safety of all personnel. The following table outlines the minimum PPE requirements.

Protection TypeEquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.Must conform to EN166 (EU) or be NIOSH (US) approved.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Must satisfy EU Directive 89/686/EEC and the standard EN 374.[4]
Lab coat or protective suit.Flame retardant and antistatic protective clothing is recommended.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If vapors or mists are generated, a NIOSH-approved respirator may be required.

Operational and Disposal Plans

Handling and Storage Protocol

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Implement precautionary measures against static discharge.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][4] The storage area should be locked up or accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

Emergency TypeProcedure
Spill 1. Evacuate the area and ensure adequate ventilation. 2. Remove all sources of ignition.[2] 3. Cover the spill with an inert absorbent material (e.g., Chemizorb®).[4] 4. Collect the absorbed material into a suitable, closed container for disposal.[2] 5. Clean the affected area thoroughly.
Fire 1. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. 2. Wear self-contained breathing apparatus and full protective gear.[1]
First Aid: Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen.[5] 3. Seek immediate medical attention.
First Aid: Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the skin with plenty of water or shower for at least 15 minutes.[4] 3. Seek medical attention if irritation persists.[4]
First Aid: Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[4]
First Aid: Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[2] 3. Have the victim drink water (two glasses at most). 4. Seek immediate medical attention.[4]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment after use in accordance with applicable laws and good laboratory practices.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves (EN 374) - Lab Coat prep_sds->prep_ppe Informs prep_workspace Ensure Fume Hood is Operational prep_ppe->prep_workspace handle_chem Handle Chemical in Fume Hood prep_workspace->handle_chem handle_no_ignition Keep Away from Ignition Sources handle_chem->handle_no_ignition emergency_spill Spill: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect for Disposal handle_chem->emergency_spill If Spill Occurs emergency_exposure Exposure: Follow First Aid Procedures handle_chem->emergency_exposure If Exposure Occurs post_store Store in Tightly Closed Container in a Cool, Dry, Ventilated Area handle_no_ignition->post_store post_wash Wash Hands Thoroughly post_store->post_wash disp_chem Dispose of Chemical Waste via Approved Plant post_wash->disp_chem disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_chem->disp_ppe

Caption: Workflow for handling and disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.